molecular formula C15H23NO3 B3025736 Oxprenolol-d7

Oxprenolol-d7

Cat. No.: B3025736
M. Wt: 272.39 g/mol
InChI Key: CEMAWMOMDPGJMB-JLTHDCAWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxprenolol-d7 is intended for use as an internal standard for the quantification of oxprenolol by GC- or LC-MS. Oxprenolol is an orally bioavailable β-adrenergic receptor (β-AR) antagonist (Ki = 7.10 nM in a radioligand binding assay using rat heart tissue). It is non-selective and binds to both β1- and β2-ARs (Kds = 2.09 and 1.35 nM in isolated rat heart and uterus, respectively). Oxprenolol is selective for β-ARs over serotonin (5-HT) receptors in rat sarcolemmal membrane preparations (IC50s = 4.13 and 23,300 nM, respectively), but it binds to 5-HT1A receptors in rat hippocampus and 5-HT1B in rat striatum (Kis = 94.2 and 642 nM, respectively). Formulations containing oxprenolol have been used to treat hypertension and angina pectoris.>

Properties

IUPAC Name

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3/i2D3,3D3,12D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMAWMOMDPGJMB-JLTHDCAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1OCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC=C1OCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oxprenolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxprenolol is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties.[1][2] It is utilized in the management of cardiovascular conditions such as hypertension, angina pectoris, and certain cardiac arrhythmias.[1][3] Oxprenolol-d7 is the deuterated analog of Oxprenolol, where seven hydrogen atoms have been replaced by deuterium. This isotopic labeling makes this compound a valuable tool in pharmacokinetic studies, serving as an internal standard for the quantification of Oxprenolol in biological samples using mass spectrometry.

It is a well-established principle in medicinal chemistry that deuteration of a drug molecule primarily influences its pharmacokinetic profile—specifically its metabolism—rather than its pharmacodynamic properties. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic breakdown by enzymes such as the cytochrome P450 system. This "kinetic isotope effect" can result in a longer plasma half-life for the deuterated compound. However, the fundamental interaction of the drug with its target receptor, which governs its mechanism of action, is generally not altered by deuteration.

This guide will provide a detailed examination of the mechanism of action of Oxprenolol, which is presumed to be identical to that of this compound, supported by available comparative data. We will delve into its interaction with beta-adrenergic receptors, the subsequent downstream signaling pathways, and the key experimental protocols used to elucidate these mechanisms.

Core Mechanism of Action: Non-Selective Beta-Adrenergic Antagonism

The primary mechanism of action of this compound is the competitive, non-selective antagonism of beta-adrenergic receptors (β-ARs). This means it binds to both β1 and β2-adrenergic receptors, preventing the binding of endogenous catecholamines like epinephrine and norepinephrine.[1]

Interaction with Beta-1 Adrenergic Receptors

Beta-1 adrenergic receptors are predominantly located in the heart. The binding of this compound to these receptors leads to the following key cardiovascular effects:

  • Negative Chronotropic Effect: A decrease in heart rate.

  • Negative Inotropic Effect: A reduction in the force of myocardial contraction.

  • Reduced Cardiac Output: The combined effect of reduced heart rate and contractility leads to a decrease in the volume of blood pumped by the heart per minute.

  • Lowered Blood Pressure: The reduction in cardiac output is a major contributor to the antihypertensive effect of the drug.

By blocking the effects of catecholamines on the heart, this compound reduces myocardial oxygen demand, which is beneficial in the management of angina pectoris.

Interaction with Beta-2 Adrenergic Receptors

Beta-2 adrenergic receptors are found in various tissues, including the smooth muscle of the bronchioles and blood vessels. Blockade of these receptors by this compound can result in:

  • Bronchoconstriction: The narrowing of the airways, which is why non-selective beta-blockers are generally contraindicated in patients with asthma or chronic obstructive pulmonary disease (COPD).

  • Vasoconstriction: The narrowing of blood vessels.

  • Inhibition of Renin Release: By blocking β2-receptors in the juxtaglomerular apparatus of the kidneys, this compound inhibits the release of renin. This, in turn, suppresses the renin-angiotensin-aldosterone system, leading to reduced angiotensin II-mediated vasoconstriction and aldosterone-mediated sodium and water retention, further contributing to its antihypertensive effect.

Intrinsic Sympathomimetic Activity (ISA)

A distinguishing feature of Oxprenolol is its partial agonist activity, also known as intrinsic sympathomimetic activity (ISA). This means that while this compound blocks the effects of potent endogenous agonists like epinephrine, it can cause a low level of stimulation of the β-ARs itself. The clinical significance of ISA is that it can minimize some of the side effects associated with complete beta-blockade, such as marked bradycardia (a very slow heart rate) and a significant reduction in cardiac output at rest.

Membrane Stabilizing Activity

Oxprenolol also possesses membrane-stabilizing activity, a property it shares with some local anesthetics. This effect is related to the inhibition of sodium channels in the cell membrane and contributes to its antiarrhythmic properties.

The Effect of Deuteration on the Mechanism of Action

As previously mentioned, the deuteration of Oxprenolol to this compound is not expected to alter its mechanism of action. The shape and electronic properties of the molecule, which govern its interaction with the beta-adrenergic receptors, remain virtually unchanged. This is supported by comparative data on the half-maximal inhibitory concentration (IC50) for β-adrenergic receptor binding, which shows negligible difference between the two compounds.

Quantitative Data

The following tables summarize the available quantitative data for Oxprenolol and its deuterated analog.

Table 1: Receptor Binding Affinity of Oxprenolol and this compound

CompoundReceptorAssayValueReference
Oxprenololβ-Adrenergic ReceptorRadioligand Binding (rat heart muscle)Ki = 7.10 nM
Oxprenololβ1-Adrenergic ReceptorRadioligand Binding (isolated rat heart)Kd = 2.09 nM
Oxprenololβ2-Adrenergic ReceptorRadioligand Binding (isolated rat uterus)Kd = 1.35 nM
Oxprenolol5-HT1A ReceptorRadioligand Binding (rat hippocampus)Ki = 94.2 nM
Oxprenolol5-HT1B ReceptorRadioligand Binding (rat striatum)Ki = 642 nM
Oxprenololβ-Adrenergic ReceptorRadioligand BindingIC50 = 8.0 nM
This compound β-Adrenergic Receptor Radioligand Binding IC50 = 8.2 nM ****

Table 2: Pharmacokinetic Properties of Oxprenolol

ParameterValueReference
Bioavailability20-70%
Elimination Half-life1-2 hours
Protein Binding~80%

Signaling Pathways

The binding of an agonist to a beta-adrenergic receptor initiates a signaling cascade that ultimately leads to a physiological response. This compound, as an antagonist, blocks this cascade.

G cluster_block beta_receptor Beta-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts catecholamine Catecholamine (Agonist) catecholamine->beta_receptor Binds and Activates oxprenolol This compound (Antagonist) oxprenolol->beta_receptor Binds and Blocks blocked Blocked atp ATP pka Protein Kinase A (PKA) camp->pka response Physiological Response (e.g., Increased Heart Rate) pka->response Phosphorylates Substrates

Caption: Beta-Adrenergic Receptor Signaling Pathway and its Blockade by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of beta-adrenergic receptor antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the affinity of a drug for a specific receptor.

G start Start prep Prepare cell membranes expressing beta-adrenergic receptors start->prep incubate Incubate membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]dihydroalprenolol) and varying concentrations of this compound prep->incubate separate Separate bound from free radioligand (e.g., by vacuum filtration) incubate->separate quantify Quantify the amount of bound radioactivity (e.g., using a scintillation counter) separate->quantify analyze Analyze the data to determine the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) quantify->analyze calculate Calculate the Ki (inhibitory constant) from the IC50 using the Cheng-Prusoff equation analyze->calculate end End calculate->end

Caption: Experimental Workflow for a Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation:

    • Tissues or cells expressing the target beta-adrenergic receptors are homogenized in a cold buffer.

    • The homogenate is centrifuged at a low speed to remove nuclei and large debris.

    • The supernatant is then centrifuged at a high speed to pellet the membranes.

    • The membrane pellet is washed and resuspended in a suitable buffer. The protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a series of tubes or a 96-well plate, a constant amount of the membrane preparation is incubated with a fixed concentration of a radiolabeled beta-adrenergic antagonist (e.g., [³H]dihydroalprenolol).

    • Increasing concentrations of the unlabeled test compound (this compound) are added to the tubes.

    • Tubes for determining non-specific binding contain a high concentration of an unlabeled antagonist (e.g., propranolol) to saturate all specific binding sites.

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation and Quantification:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed quickly with cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

    • The data is plotted as the percentage of specific binding versus the log concentration of the test compound.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a key second messenger in the beta-adrenergic signaling pathway.

G start Start prep Prepare cell membranes expressing beta-adrenergic receptors and adenylyl cyclase start->prep preincubate Pre-incubate membranes with varying concentrations of this compound prep->preincubate stimulate Stimulate adenylyl cyclase with an agonist (e.g., isoproterenol) in the presence of [α-32P]ATP preincubate->stimulate incubate Incubate at 37°C for a defined time stimulate->incubate stop Stop the reaction (e.g., by adding a stop solution and boiling) incubate->stop separate Separate [32P]cAMP from unreacted [α-32P]ATP (e.g., by sequential column chromatography) stop->separate quantify Quantify the amount of [32P]cAMP produced (e.g., using a scintillation counter) separate->quantify analyze Analyze the data to determine the IC50 for the inhibition of adenylyl cyclase activity quantify->analyze end End analyze->end

Caption: Experimental Workflow for an Adenylyl Cyclase Activity Assay.

Detailed Methodology:

  • Membrane Preparation:

    • Membranes are prepared from cells or tissues expressing the beta-adrenergic receptor and adenylyl cyclase system, as described for the radioligand binding assay.

  • Assay Reaction:

    • The membrane preparation is pre-incubated with varying concentrations of the antagonist (this compound).

    • The adenylyl cyclase reaction is initiated by adding a reaction mixture containing a buffer, Mg²⁺ (a cofactor for the enzyme), an ATP regenerating system (to maintain ATP levels), a phosphodiesterase inhibitor (to prevent cAMP degradation), a beta-adrenergic agonist (e.g., isoproterenol) to stimulate the enzyme, and [α-³²P]ATP as the substrate.

    • The reaction is allowed to proceed for a specific time at 37°C.

  • Termination and Separation:

    • The reaction is terminated by adding a stop solution (e.g., containing EDTA and unlabeled cAMP) and heating to denature the enzymes.

    • The newly synthesized [³²P]cAMP is separated from the unreacted [α-³²P]ATP and other ³²P-labeled nucleotides using sequential column chromatography, typically over Dowex and alumina columns.

  • Quantification and Analysis:

    • The amount of [³²P]cAMP in the eluate is quantified by liquid scintillation counting.

    • The adenylyl cyclase activity is expressed as pmol of cAMP produced per minute per mg of protein.

    • The inhibitory effect of this compound is determined by plotting the enzyme activity against the log concentration of the drug to calculate the IC50 value.

Conclusion

References

An In-depth Technical Guide to the Chemical Properties and Structure of Oxprenolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of Oxprenolol-d7, a deuterated analog of the non-selective beta-blocker, oxprenolol. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and pharmacokinetic studies.

Chemical and Physical Properties

This compound is the deuterium-labeled version of oxprenolol, where seven hydrogen atoms on the isopropyl group have been replaced by deuterium. This isotopic substitution is crucial for its use as an internal standard in quantitative analysis. The hydrochloride salt form enhances its stability and solubility for analytical applications[1].

PropertyThis compound HydrochlorideThis compound (Free Base)Oxprenolol HydrochlorideOxprenolol (Free Base)
IUPAC Name 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride[1]1-(2-(allyloxy)phenoxy)-3-((propan-2-yl-d7)amino)propan-2-ol[2][3](RS)-1-[2-(allyloxy)phenoxy]-3-(isopropylamino)propan-2-ol hydrochloride(RS)-1-[2-(allyloxy)phenoxy]-3-(isopropylamino)propan-2-ol[4]
Molecular Formula C₁₅H₁₇D₇ClNO₃C₁₅H₁₆D₇NO₃C₁₅H₂₄ClNO₃C₁₅H₂₃NO₃
Molecular Weight 308.85 g/mol 272.40 g/mol 301.81 g/mol 265.35 g/mol
CAS Number 1189649-47-51189805-10-46452-73-96452-71-7
Form Solid--Solid
Color White to Off-White--White to Off-White
Melting Point ---78-80 °C
Solubility -Soluble in DMF, DMSO, and Methanol-Slightly soluble in Dichloromethane and Methanol

Chemical Structure

The systematic IUPAC name for this compound hydrochloride is 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride. The key structural feature is the presence of seven deuterium atoms on the isopropyl group, which replaces all hydrogen atoms in this moiety. This specific isotopic labeling provides a distinct mass spectrometric signature, making it an ideal internal standard for the quantification of oxprenolol in biological matrices. Like its non-deuterated counterpart, this compound is a chiral compound and exists as a racemic mixture of (R)-(+)- and (S)-(–)-enantiomers.

The International Chemical Identifier (InChI) notation, which includes isotopic information, is InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3/i2D3,3D3,12D;. This notation specifies deuterium substitution at the two methyl groups and the single hydrogen on the secondary carbon of the isopropyl moiety.

Experimental Protocols

A common synthetic route for this compound involves a three-stage process:

  • Preparation of Deuterated Isopropylamine (Isopropylamine-d7): This is achieved by the reduction of acetone-d6 (CD₃COCD₃) with lithium aluminum deuteride (LiAlD₄) in an anhydrous solvent like diethyl ether. This reaction yields (CD₃)₂CDNH₂.

  • Formation of the Epoxide Intermediate: 3-(2-Allyloxyphenoxy)propylene oxide is synthesized. This can be done through the reaction of pyrocatechol monoallyl ether with epichlorohydrin in the presence of potassium carbonate and acetone. The resulting product is then treated with a sodium hydroxide solution.

  • Final Coupling and Hydrochlorination: The deuterated isopropylamine is then condensed with the 3-(2-allyloxyphenoxy)propylene oxide intermediate under basic conditions to form this compound. The final product is then treated with hydrochloric acid to form the hydrochloride salt.

G cluster_synthesis This compound Synthesis Workflow acetone_d6 Acetone-d6 (CD₃COCD₃) isopropylamine_d7 Isopropylamine-d7 ((CD₃)₂CDNH₂) acetone_d6->isopropylamine_d7 Reduction liald4 LiAlD₄ oxprenolol_d7_base This compound (Free Base) isopropylamine_d7->oxprenolol_d7_base Coupling pyrocatechol Pyrocatechol monoallyl ether epoxide 3-(2-Allyloxyphenoxy)propylene oxide pyrocatechol->epoxide Epoxidation epichlorohydrin Epichlorohydrin oxprenolol_d7_hcl This compound HCl oxprenolol_d7_base->oxprenolol_d7_hcl Hydrochlorination hcl HCl

A simplified workflow for the synthesis of this compound Hydrochloride.

This compound is primarily used as an internal standard for the quantification of oxprenolol in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

General Analytical Protocol:

  • Sample Preparation: A known amount of this compound is added to the biological sample (e.g., plasma, urine). The analytes (oxprenolol and this compound) are then extracted using a suitable method, such as solid-phase extraction or liquid-liquid extraction.

  • Chromatographic Separation: The extracted sample is injected into an HPLC or GC system to separate the analytes from other matrix components. A common HPLC method might use a cyano column with a mobile phase consisting of a phosphate buffer, acetonitrile, and methanol.

  • Mass Spectrometric Detection: The separated analytes are introduced into a mass spectrometer. The instrument is set to monitor the specific mass-to-charge ratios (m/z) of oxprenolol and this compound.

  • Quantification: The concentration of oxprenolol in the original sample is determined by comparing the peak area ratio of oxprenolol to that of the known concentration of the this compound internal standard.

G cluster_analysis Analytical Workflow for Oxprenolol Quantification sample Biological Sample (e.g., Plasma) extraction Sample Extraction sample->extraction internal_standard This compound (Internal Standard) internal_standard->extraction Spiking hplc HPLC Separation extraction->hplc ms Mass Spectrometry Detection hplc->ms quantification Quantification ms->quantification

Workflow for the quantification of oxprenolol using this compound.

Biological Activity and Applications

Oxprenolol is a non-selective beta-adrenergic antagonist, meaning it blocks both β1- and β2-adrenergic receptors. By blocking these receptors, it inhibits the binding of catecholamines like adrenaline and noradrenaline. This action leads to a reduction in heart rate, cardiac output, and blood pressure. It is used in the treatment of conditions such as hypertension, angina pectoris, and certain cardiac arrhythmias. Oxprenolol has also been found to act as an antagonist at serotonin 5-HT₁ₐ and 5-HT₁ₑ receptors.

G cluster_moa Mechanism of Action of Oxprenolol catecholamines Catecholamines (Adrenaline, Noradrenaline) beta_receptors β-Adrenergic Receptors catecholamines->beta_receptors Binds to cellular_response Cellular Response (e.g., Increased Heart Rate) beta_receptors->cellular_response Activates oxprenolol Oxprenolol oxprenolol->beta_receptors Blocks

Oxprenolol's mechanism as a β-adrenergic receptor antagonist.

The pharmacological activity of this compound is comparable to its non-deuterated counterpart. However, the deuterium substitution significantly impacts its metabolic stability.

ParameterThis compoundOxprenolol
β-Adrenergic Receptor Binding (IC₅₀) 8.2 nM8.0 nM
β₁-Adrenergic Receptor Binding (Kd) -2.09 nM (rat heart)
β₂-Adrenergic Receptor Binding (Kd) -1.35 nM (rat uterus)
5-HT₁ₐ Receptor Binding (Ki) -94.2 nM (rat hippocampus)
5-HT₁ₑ Receptor Binding (Ki) -642 nM (rat striatum)
Metabolic Half-life (in hepatic microsomes) 2.3-fold longer than oxprenolol-

The increased metabolic half-life of this compound is attributed to the kinetic isotope effect (KIE) at the sites of CYP450 oxidation. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage.

The primary application of this compound is as a reference and internal standard for the quantitative analysis of oxprenolol in various samples, particularly in pharmacokinetic and metabolic studies. Its use improves the accuracy and precision of analytical methods by correcting for variations in sample preparation and instrument response.

References

An In-depth Technical Guide to the Synthesis and Purification of Oxprenolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Oxprenolol-d7, a deuterated analog of the beta-blocker Oxprenolol. This isotopically labeled compound is an essential tool in pharmacokinetic and metabolic studies, serving as an internal standard for the accurate quantification of Oxprenolol in biological matrices.[1] This document outlines the detailed synthetic pathway, purification protocols, and analytical characterization of this compound, intended to equip researchers with the necessary information for its preparation and quality control.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process that begins with the preparation of a deuterated precursor, isopropylamine-d7, followed by a coupling reaction with a non-deuterated epoxide intermediate and subsequent hydrochlorination.

Synthesis Pathway

The overall synthetic scheme for this compound is depicted below. The key steps involve the reduction of acetone-d6 to yield isopropylamine-d7, the preparation of the epoxide intermediate 3-(2-allyloxyphenoxy)propylene oxide, and the final coupling of these two moieties.

Synthesis_Pathway acetone_d6 Acetone-d6 isopropylamine_d7 Isopropylamine-d7 acetone_d6->isopropylamine_d7 LiAlD₄, Anhydrous Diethyl Ether oxprenolol_d7_base This compound (Free Base) isopropylamine_d7->oxprenolol_d7_base Refluxing Ethanol, K₂CO₃ allyloxyphenoxypropene 3-(2-allyloxyphenoxy)propene epoxide 3-(2-allyloxyphenoxy)propylene oxide allyloxyphenoxypropene->epoxide mCPBA, Dichloromethane epoxide->oxprenolol_d7_base oxprenolol_d7_hcl This compound HCl oxprenolol_d7_base->oxprenolol_d7_hcl HCl, Ethyl Acetate

Caption: Synthesis pathway of this compound HCl.

Experimental Protocols

Step 1: Synthesis of Isopropylamine-d7

Deuterated isopropylamine is synthesized through the reduction of acetone-d6 using lithium aluminum deuteride (LiAlD₄).[1]

  • Reaction: Acetone-d6 is reduced with LiAlD₄ in anhydrous diethyl ether. The reaction proceeds via nucleophilic addition to the carbonyl group.[1]

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, a suspension of lithium aluminum deuteride in anhydrous diethyl ether is prepared under a nitrogen atmosphere.

    • A solution of acetone-d6 in anhydrous diethyl ether is added dropwise to the LiAlD₄ suspension with stirring, maintaining the temperature at 0-5 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.

    • The reaction is carefully quenched by the dropwise addition of D₂O to decompose the excess LiAlD₄.[1]

    • The resulting precipitate is filtered off, and the ethereal solution is dried over anhydrous magnesium sulfate.

    • The isopropylamine-d7 is isolated by distillation under reduced pressure, collecting the fraction boiling at 44–46 °C.[1]

  • Yield: This procedure typically yields isopropylamine-d7 with an isotopic purity of 99%.

Step 2: Synthesis of 3-(2-allyloxyphenoxy)propylene oxide

This epoxide intermediate is prepared by the epoxidation of 3-(2-allyloxyphenoxy)propene.

  • Reaction: 3-(2-allyloxyphenoxy)propene is reacted with meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

  • Procedure:

    • To a solution of 3-(2-allyloxyphenoxy)propene in dichloromethane, a solution of mCPBA in dichloromethane is added portion-wise at 0 °C.

    • The reaction mixture is stirred at room temperature for 12-16 hours.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution and then with brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

    • The crude product is purified by silica gel chromatography using a hexane:ethyl acetate (4:1) eluent system.

  • Yield: The expected yield for this step is approximately 80%.

Step 3: Synthesis of this compound and its Hydrochlorination

The final step involves the coupling of isopropylamine-d7 with the epoxide intermediate, followed by conversion to the hydrochloride salt.

  • Reaction: Isopropylamine-d7 undergoes a nucleophilic ring-opening reaction with 3-(2-allyloxyphenoxy)propylene oxide at the less hindered carbon atom.

  • Procedure:

    • A mixture of 3-(2-allyloxyphenoxy)propylene oxide, isopropylamine-d7, and potassium carbonate in ethanol is refluxed for 4-6 hours.

    • The reaction progress is monitored by TLC.

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed with water.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude this compound free base.

    • The crude free base is dissolved in ethyl acetate, and a solution of hydrochloric acid in ethyl acetate is added dropwise with stirring.

    • The resulting precipitate of this compound hydrochloride is collected by filtration, washed with cold ethyl acetate, and dried under vacuum.

Purification of this compound Hydrochloride

The crude this compound HCl is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.

Purification Workflow

The purification process involves the dissolution of the crude product, preparative HPLC separation, fraction collection, and subsequent isolation of the pure compound.

Purification_Workflow crude_product Crude this compound HCl dissolution Dissolution in Mobile Phase crude_product->dissolution prep_hplc Preparative RP-HPLC dissolution->prep_hplc fraction_collection Fraction Collection (UV Triggered) prep_hplc->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling solvent_removal Solvent Removal (Lyophilization/Evaporation) pooling->solvent_removal pure_product Pure this compound HCl (>99%) solvent_removal->pure_product

Caption: Purification workflow for this compound HCl.

Preparative HPLC Protocol
  • Instrumentation: A preparative HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: Acetonitrile

  • Gradient: A linear gradient from 30% to 70% Acetonitrile over 20 minutes.

  • Flow Rate: Scaled up from analytical flow rate based on column dimensions.

  • Detection: UV at 272 nm.

  • Sample Preparation: The crude this compound HCl is dissolved in a minimal amount of the initial mobile phase composition.

  • Injection: The dissolved sample is injected onto the column. The loading amount should be optimized based on the column capacity.

  • Fraction Collection: Fractions corresponding to the main peak, as detected by the UV detector, are collected.

  • Post-Purification Processing: The collected fractions are analyzed for purity using analytical HPLC. Fractions with the desired purity are pooled, and the solvent is removed, typically by lyophilization or rotary evaporation, to yield the pure this compound HCl.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis and Purification Data
StepProductStarting Material(s)Typical YieldPurityIsotopic Enrichment
1Isopropylamine-d7Acetone-d6, LiAlD₄High>98%99% D7
23-(2-allyloxyphenoxy)propylene oxide3-(2-allyloxyphenoxy)propene, mCPBA~80%>95% (after chromatography)N/A
3This compound HCl (Crude)Isopropylamine-d7, EpoxideGoodVariable>99% D7
4This compound HCl (Pure)Crude this compound HCl>90% (purification step)≥99% (HPLC)99.5% D7
Table 2: Analytical Characterization Data
Analytical MethodParameterObserved ValueReference
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺m/z 309.852
Calculated [M+H]⁺m/z 309.854
¹H NMR (400 MHz, DMSO-d₆) Aromatic protonsδ 7.25–6.80 (m, 4H)
Allyl protonδ 5.90 (m, 1H)
OCH₂ protonsδ 4.50 (d, 2H)
CH(OH) protonδ 3.95 (m, 1H)
NCH₂ protonsδ 2.75 (m, 2H)
¹³C NMR Isopropyl group signalsAbsent at δ 22–25 ppm
Purity (HPLC) ≥99%
Isotopic Enrichment (HRMS) 99.5% D7

Concluding Remarks

The synthesis and purification of this compound as described in this guide provide a robust methodology for obtaining this valuable analytical standard with high chemical and isotopic purity. Adherence to the detailed protocols is crucial for achieving the desired quality of the final product, which is essential for its application in sensitive bioanalytical assays. The provided data serves as a benchmark for quality control and validation of the synthesized material.

References

The Analytical Role of Oxprenolol-d7 in Characterizing the Pharmacokinetics and Pharmacodynamics of Oxprenolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the pharmacokinetic and pharmacodynamic properties of the beta-blocker Oxprenolol. A critical aspect of studying these properties is the ability to accurately quantify the drug's concentration in biological matrices. This is where deuterated analogs, such as Oxprenolol-d7, play an indispensable role. This compound serves as an internal standard in bioanalytical methods, primarily in mass spectrometry-based assays. Its utility stems from its near-identical physicochemical properties to Oxprenolol, with a key difference in mass due to the presence of seven deuterium atoms. This mass shift allows for precise differentiation and quantification of the analyte (Oxprenolol) from the internal standard (this compound), ensuring the accuracy and reliability of pharmacokinetic studies. It is crucial to understand that dedicated pharmacokinetic and pharmacodynamic studies are not conducted on this compound itself. It is administered in non-therapeutic, trace amounts, and its biological activity is considered identical to that of the unlabeled drug. Therefore, the data presented herein pertains to Oxprenolol, with the understanding that this compound is the analytical tool enabling this characterization.

Pharmacokinetics of Oxprenolol

Oxprenolol is a moderately lipophilic beta-blocker that is well-absorbed after oral administration but undergoes significant first-pass metabolism.[1] This results in a bioavailability that can vary considerably among individuals.

Table 1: Summary of Oxprenolol Pharmacokinetic Parameters
ParameterValueSource
Oral Bioavailability 20 - 70%[2][3]
Time to Peak Plasma Concentration (Tmax) 0.5 - 1.5 hours[3][4]
Elimination Half-life (t½) 1 - 2 hours
Volume of Distribution (Vd) 1.2 L/kg
Plasma Protein Binding ~80%
Metabolism Hepatic (primarily O-glucuronidation)
Excretion Primarily renal (as inactive metabolites)
Absorption

Following oral administration, oxprenolol is rapidly and completely absorbed from the gastrointestinal tract, with peak plasma concentrations achieved within 30 to 90 minutes. The presence of food does not significantly affect its absorption.

Distribution

Being moderately lipid-soluble, oxprenolol penetrates well into most tissues, including the central nervous system. This lipophilicity allows it to cross the blood-brain barrier. Approximately 80% of the drug is bound to plasma proteins.

Metabolism

Oxprenolol is extensively metabolized in the liver, with direct O-glucuronidation being the major metabolic pathway. Oxidative reactions represent a minor pathway. Due to significant first-pass metabolism, only about 20-70% of an oral dose reaches systemic circulation.

Excretion

The metabolites of oxprenolol are primarily excreted in the urine, with less than 4% of the drug being eliminated unchanged. The elimination half-life is short, typically ranging from 1 to 2 hours.

Pharmacodynamics of Oxprenolol

Oxprenolol is a non-selective beta-adrenergic antagonist, meaning it blocks both β1 and β2 receptors. It also possesses intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties.

Mechanism of Action

By competitively blocking β1-adrenergic receptors in the heart and vascular smooth muscle, oxprenolol inhibits the effects of catecholamines like epinephrine and norepinephrine. This leads to:

  • Reduced Heart Rate (Negative Chronotropic Effect): A decrease in the rate of cardiac impulse formation in the sinus node.

  • Decreased Myocardial Contractility (Negative Inotropic Effect): A reduction in the force of heart muscle contraction.

  • Lowered Blood Pressure: The combined effect of reduced heart rate and contractility leads to a decrease in cardiac output.

Blockade of β2-receptors in the juxtaglomerular apparatus inhibits renin production, which in turn reduces the production of angiotensin II and aldosterone. This action contributes to the antihypertensive effect by preventing vasoconstriction and water retention. The blockade of β2 receptors in bronchial smooth muscle can lead to bronchoconstriction.

Intrinsic Sympathomimetic Activity (ISA)

The partial agonist activity of oxprenolol means it causes less slowing of the resting heart rate and has a less pronounced negative inotropic effect compared to beta-blockers without ISA. This may be advantageous in patients with borderline cardiac reserve.

Signaling Pathway of Oxprenolol

The following diagram illustrates the mechanism of action of Oxprenolol at the β1-adrenergic receptor.

Oxprenolol_Mechanism_of_Action cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Catecholamines Catecholamines Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Binds & Activates Oxprenolol Oxprenolol Oxprenolol->Beta1_Receptor Binds & Blocks G_Protein G Protein (Gs) Beta1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Stimulates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels L-type Ca²⁺ Channels PKA->Calcium_Channels Phosphorylates Calcium_Influx ↑ Ca²⁺ Influx Calcium_Channels->Calcium_Influx Leads to Cardiac_Effects ↑ Heart Rate ↑ Contractility Calcium_Influx->Cardiac_Effects Results in

Caption: Mechanism of Oxprenolol at the β1-adrenergic receptor.

Experimental Protocols

The quantification of oxprenolol in biological samples, essential for pharmacokinetic studies, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol illustrating how this compound would be utilized.

Bioanalytical Method for Oxprenolol Quantification
  • Sample Preparation:

    • An aliquot of the biological sample (e.g., plasma, urine) is taken.

    • A known concentration of the internal standard, this compound, is added to the sample.

    • Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile).

    • The sample is centrifuged, and the supernatant is collected.

    • The supernatant may be further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • The final extract is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 analytical column is commonly used to separate oxprenolol and this compound from other endogenous components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.

    • Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for both oxprenolol and this compound.

  • Quantification:

    • A calibration curve is generated by analyzing a series of calibration standards with known concentrations of oxprenolol and a constant concentration of this compound.

    • The peak area ratio of the analyte (oxprenolol) to the internal standard (this compound) is plotted against the nominal concentration of the analyte.

    • The concentration of oxprenolol in the unknown samples is determined by interpolating the peak area ratio from the calibration curve.

Experimental Workflow Diagram

Bioanalytical_Workflow Sample Biological Sample (e.g., Plasma) IS_Addition Addition of This compound (IS) Sample->IS_Addition Extraction Protein Precipitation & Extraction IS_Addition->Extraction LC_Separation HPLC Separation (C18 Column) Extraction->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio vs. Conc.) MS_Detection->Data_Analysis PK_Parameters Pharmacokinetic Parameter Calculation Data_Analysis->PK_Parameters

Caption: Bioanalytical workflow for Oxprenolol quantification.

References

In Vitro and In Vivo Studies of Oxprenolol-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation related to the in vitro and in vivo evaluation of Oxprenolol-d7. Oxprenolol, a non-selective beta-adrenergic receptor antagonist, is utilized in the management of hypertension and angina pectoris. The deuterated analog, this compound, serves as a critical internal standard for the quantitative analysis of Oxprenolol in biological matrices, ensuring accuracy and precision in pharmacokinetic and metabolic studies. This document outlines detailed experimental protocols, presents illustrative quantitative data, and visualizes key experimental workflows and signaling pathways to support researchers in the field of drug metabolism and pharmacokinetics.

Introduction

Oxprenolol is a beta-blocker with partial agonist activity, also known as intrinsic sympathomimetic activity. Its therapeutic effects are mediated through the competitive blockade of β1- and β2-adrenergic receptors. This compound, a stable isotope-labeled version of Oxprenolol, is chemically identical in its pharmacological action but distinguishable by mass spectrometry. This property makes it an ideal internal standard for bioanalytical assays, as it co-elutes with the parent drug and experiences similar extraction and ionization efficiencies, thereby correcting for matrix effects and variations in sample processing.

This guide will delve into the essential in vitro and in vivo studies that are fundamental to characterizing the metabolic stability and pharmacokinetic profile of a compound like Oxprenolol, using this compound as a key analytical tool.

In Vitro Studies

In vitro studies are crucial for predicting a drug's metabolic fate in a living organism. These assays typically utilize subcellular fractions, such as liver microsomes or S9 fractions, or cellular systems like hepatocytes, to assess metabolic stability and identify potential metabolites.

Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of Oxprenolol in human liver microsomes (HLMs) and to calculate its intrinsic clearance. This compound is used as the internal standard for the quantification of the parent compound.

Experimental Protocol:

  • Incubation Preparation: A stock solution of Oxprenolol (1 mM) is prepared in a suitable organic solvent (e.g., methanol or DMSO). The incubation mixture contains HLMs (0.5 mg/mL), NADPH regenerating system (to support CYP450 enzyme activity), and phosphate buffer (pH 7.4).

  • Reaction Initiation: The reaction is initiated by adding Oxprenolol to the pre-warmed incubation mixture to a final concentration of 1 µM.

  • Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing a fixed concentration of the internal standard, this compound.

  • Sample Processing: The samples are centrifuged to precipitate proteins. The supernatant is then collected for LC-MS/MS analysis.

  • LC-MS/MS Analysis: The concentrations of Oxprenolol are quantified using a validated LC-MS/MS method, with this compound as the internal standard.

Data Presentation:

Table 1: In Vitro Metabolic Stability of Oxprenolol in Human Liver Microsomes

Time (min)Oxprenolol Concentration (µM)% Oxprenolol Remaining
01.00100
50.8585
150.6262
300.3838
600.1414

Calculations:

  • Half-life (t½): Calculated from the slope of the natural logarithm of the percentage of parent compound remaining versus time.

  • Intrinsic Clearance (CLint): Determined using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Metabolite Identification

Objective: To identify the major metabolites of Oxprenolol using in vitro systems.

Experimental Protocol:

The protocol is similar to the metabolic stability assay, but with a focus on detecting and identifying potential metabolites. High-resolution mass spectrometry is often employed for this purpose. The samples are analyzed for masses corresponding to predicted metabolic transformations (e.g., hydroxylation, glucuronidation).

In Vivo Studies

In vivo studies, typically conducted in animal models such as rats or mice, are essential for understanding the pharmacokinetic profile of a drug in a whole organism.

Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of Oxprenolol in rats following oral administration. This compound is used as the internal standard for the bioanalysis of plasma samples.

Experimental Protocol:

  • Animal Dosing: A cohort of male Sprague-Dawley rats is administered a single oral dose of Oxprenolol (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples are collected via the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Extraction: Oxprenolol is extracted from the plasma samples using a suitable technique, such as protein precipitation or liquid-liquid extraction. The extraction solvent contains this compound as the internal standard.

  • LC-MS/MS Analysis: The concentration of Oxprenolol in the plasma extracts is determined by a validated LC-MS/MS method.

Data Presentation:

Table 2: Pharmacokinetic Parameters of Oxprenolol in Rats (Oral Administration, 10 mg/kg)

ParameterValueUnits
Cmax850ng/mL
Tmax1.0h
AUC(0-t)4250ngh/mL
AUC(0-inf)4500ngh/mL
3.5h
CL/F2.2L/h/kg
Vd/F10.8L/kg

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo pharmacokinetic study.

G cluster_0 In Vivo Dosing cluster_1 Sample Collection cluster_2 Bioanalysis cluster_3 Data Analysis Animal Acclimation Animal Acclimation Dose Preparation Dose Preparation Animal Acclimation->Dose Preparation Oral Gavage Oral Gavage Dose Preparation->Oral Gavage Blood Sampling (Serial) Blood Sampling (Serial) Oral Gavage->Blood Sampling (Serial) Plasma Separation Plasma Separation Blood Sampling (Serial)->Plasma Separation Protein Precipitation Protein Precipitation (with this compound) Plasma Separation->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Transfer->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Parameter Calculation Parameter Calculation Pharmacokinetic Modeling->Parameter Calculation

Caption: Workflow for an in vivo pharmacokinetic study.

Signaling Pathway

The therapeutic effect of Oxprenolol is achieved through its interaction with beta-adrenergic receptors. The diagram below depicts the antagonism of the β1-adrenergic receptor signaling pathway.

cluster_cell Cardiomyocyte Norepinephrine Norepinephrine B1-AR β1-Adrenergic Receptor Norepinephrine->B1-AR Gs Gs Protein B1-AR->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_ion Ca_channel->Ca_ion Influx Contraction Increased Contraction Ca_ion->Contraction Oxprenolol Oxprenolol Oxprenolol->B1-AR Blocks

Caption: Oxprenolol's antagonism of β1-adrenergic signaling.

Conclusion

The use of this compound as an internal standard is indispensable for the reliable quantification of Oxprenolol in complex biological matrices. The in vitro and in vivo methodologies described in this guide provide a robust framework for characterizing the metabolic stability and pharmacokinetic properties of Oxprenolol and other xenobiotics. The data generated from these studies are fundamental for regulatory submissions and for advancing our understanding of drug disposition.

The Definitive Guide to Utilizing Oxprenolol-d7 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Oxprenolol-d7 as an internal standard for the quantitative analysis of oxprenolol in biological matrices using mass spectrometry. This document details the rationale for using a deuterated internal standard, key physical and chemical properties, and exhaustive experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Introduction: The Role of Deuterated Internal Standards

In quantitative mass spectrometry, particularly in complex matrices such as plasma or urine, variability during sample preparation and analysis can significantly impact the accuracy and precision of results. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard.

This compound is chemically identical to oxprenolol, with the exception of seven hydrogen atoms being replaced by deuterium. This substitution results in a mass shift, allowing the mass spectrometer to differentiate between the analyte and the internal standard. Because they are chemically almost identical, the analyte and the deuterated internal standard co-elute during chromatography and experience similar ionization efficiencies and matrix effects. By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process can be effectively normalized, leading to highly accurate and reliable quantification.

Properties of Oxprenolol and this compound

A thorough understanding of the properties of both the analyte and the internal standard is crucial for method development.

PropertyOxprenololThis compound
Chemical Formula C₁₅H₂₃NO₃C₁₅H₁₆D₇NO₃
Molecular Weight 265.35 g/mol 272.4 g/mol
CAS Number 6452-71-71189805-10-4
Appearance SolidNot specified, typically solid
Mechanism of Action Non-selective beta-adrenergic receptor antagonistSame as Oxprenolol

Experimental Protocols

The following sections provide a detailed methodology for the quantification of oxprenolol in biological matrices using this compound as an internal standard. These protocols are a synthesis of best practices and published methods for the analysis of beta-blockers.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness and sensitivity. Three common methods are detailed below.

3.1.1. Protein Precipitation (PPT)

This is a rapid and simple method suitable for high-throughput analysis.

  • To 100 µL of plasma sample, add 10 µL of a working solution of this compound (concentration to be optimized based on the expected analyte concentration range).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3.1.2. Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT, reducing matrix effects.

  • To 200 µL of plasma sample, add 20 µL of this compound working solution.

  • Add 50 µL of 1 M sodium hydroxide to basify the sample.

  • Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of dichloromethane and diethyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

3.1.3. Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and is ideal for achieving low limits of quantification.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Dilute 200 µL of plasma with 500 µL of water and 100 µL of 1 M acetic acid. Add 20 µL of this compound working solution.

  • Load the diluted sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of mobile phase, vortex, and analyze.

Liquid Chromatography (LC)

The following LC conditions are a typical starting point for the separation of oxprenolol and its internal standard.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
Mass Spectrometry (MS)

Analysis is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Starting Point
Oxprenolol 266.2116.120
266.2179.115
This compound 273.2116.120
273.2186.115

Note: Collision energies should be optimized for the specific instrument being used.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of oxprenolol using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (PPT, LLE, or SPE) Spike->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Result Quantification->Result Final Concentration

Caption: General workflow for oxprenolol quantification.

Simplified Signaling Pathway of Oxprenolol

Oxprenolol is a non-selective beta-adrenergic antagonist. The diagram below illustrates its mechanism of action.

signaling_pathway cluster_cell Cardiomyocyte / Smooth Muscle Cell Receptor β-Adrenergic Receptor (β1 and β2) AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Effect Physiological Effects (Increased Heart Rate, Contraction, etc.) PKA->Effect Phosphorylates targets leading to Catecholamines Catecholamines (Epinephrine, Norepinephrine) Catecholamines->Receptor Binds and Activates Oxprenolol Oxprenolol Oxprenolol->Receptor Blocks Binding

Caption: Oxprenolol's mechanism of action.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of oxprenolol in various biological matrices. Its chemical similarity to the analyte ensures that it accurately corrects for variations in sample preparation and instrumental analysis, leading to high-quality data essential for research, clinical, and drug development applications. The protocols and parameters provided in this guide serve as a comprehensive starting point for the development and validation of sensitive and accurate LC-MS/MS methods for oxprenolol.

The Deuterium Switch: A Technical Guide to the Application of Deuterated Compounds in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its stable isotope, deuterium, has emerged as a powerful tool in modern drug discovery and development. This subtle atomic substitution can significantly alter the metabolic fate of a drug, leading to improved pharmacokinetic profiles, enhanced safety, and potentially greater efficacy. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and practical applications of deuterated compounds in the study of drug metabolism.

The Core Principle: The Kinetic Isotope Effect (KIE)

The fundamental concept underpinning the utility of deuterated compounds in drug metabolism is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step in a metabolic pathway. This is particularly relevant for drugs metabolized by the cytochrome P450 (CYP) enzyme superfamily, which frequently catalyze the oxidation of C-H bonds.

The KIE can manifest in several beneficial ways:

  • Reduced Rate of Metabolism: Slowing down the metabolic breakdown of a drug can increase its half-life (t½) and overall exposure (AUC) in the body.

  • Improved Pharmacokinetic Profile: A longer half-life may allow for less frequent dosing, which can improve patient compliance and provide more stable plasma concentrations.

  • Altered Metabolite Profile: Deuteration can shift metabolism away from pathways that produce toxic or inactive metabolites, potentially improving the drug's safety profile.

  • Increased Bioavailability: By reducing first-pass metabolism in the liver, deuteration can increase the amount of active drug that reaches systemic circulation.

Quantitative Impact of Deuteration on Pharmacokinetics

The therapeutic advantages of deuteration are best illustrated through a quantitative comparison of the pharmacokinetic (PK) parameters of deuterated drugs and their non-deuterated counterparts. The following tables summarize key PK data from preclinical and clinical studies for several notable deuterated drugs.

Table 1: Comparative Pharmacokinetic Parameters of Deutetrabenazine and Tetrabenazine [1][2]

ParameterDeutetrabenazine (Metabolites)Tetrabenazine (Metabolites)Fold Change
Single Dose
AUC₀₋ᵢₙf (ng·h/mL)5422612.1
Cₘₐₓ (ng/mL)74.661.61.2
t½ (h)8.64.81.8
Steady State
Peak-to-trough ratio~2-4~11~0.2-0.4

Data represents the mean values for the sum of the active metabolites (α- and β-dihydrotetrabenazine).

Table 2: Comparative In Vitro and In Vivo Pharmacokinetic Parameters of Deuterated (d3-ENT) and Non-Deuterated Enzalutamide (ENT) [3]

Parameterd3-ENTENT% Change/Ratio
In Vitro (Microsomes)
CLᵢₙₜ (Rat)LowerHigher49.7% decrease
CLᵢₙₜ (Human)LowerHigher72.9% decrease
K H/K D~2--
In Vivo (Rats, 10 mg/kg oral)
CₘₐₓHigherLower35% increase
AUC₀₋ₜHigherLower102% increase

Table 3: Comparative In Vitro and In Vivo Pharmacokinetic Parameters of Deuterated (CTP-656) and Non-Deuterated Ivacaftor [4][5]

ParameterCTP-656 (d9-Ivacaftor)IvacaftorRatio/Value
In Vitro
ᴰV (Deuterium Isotope Effect on Vₘₐₓ)3.8--
ᴰV/K (Deuterium Isotope Effect on Vₘₐₓ/Kₘ)2.2--
In Vivo (Healthy Volunteers, Single Dose)
t½ (h)15.9~6~2.7

Experimental Protocols

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of a deuterated compound compared to its non-deuterated analog in a controlled in vitro system, typically using liver microsomes or hepatocytes.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds (deuterated and non-deuterated) in a suitable organic solvent (e.g., DMSO).

    • Thaw cryopreserved liver microsomes (human or other species) on ice.

    • Prepare a NADPH-regenerating system solution.

    • Prepare a quenching solution (e.g., cold acetonitrile) containing an internal standard.

  • Incubation:

    • In a 96-well plate, add the test compound to the liver microsome suspension in a phosphate buffer.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution to the respective wells. The 0-minute time point serves as the baseline.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ).

In Vivo Pharmacokinetic Study in Rodents

Objective: To evaluate and compare the absorption, distribution, metabolism, and excretion (ADME) properties of a deuterated drug and its non-deuterated counterpart in a living organism.

Methodology:

  • Animal Model and Acclimation:

    • Select a suitable rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice) based on metabolic similarity to humans for the drug class.

    • Allow animals to acclimate to the facility for at least one week before the study.

  • Dosing:

    • Formulate the deuterated and non-deuterated compounds for the desired route of administration (e.g., in a solution for oral gavage or intravenous injection).

    • Administer a single, equivalent dose of either the deuterated or non-deuterated drug to separate groups of animals. For oral administration, use a proper gavage needle, ensuring the tip reaches the stomach without causing injury.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug and its major metabolites in plasma.

    • Prepare plasma samples for analysis, often involving protein precipitation or solid-phase extraction.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including AUC, Cₘₐₓ, tₘₐₓ, t½, and clearance.

    • Compare the pharmacokinetic profiles of the deuterated and non-deuterated compounds.

Visualizing Metabolic Pathways with Graphviz

The following diagrams, generated using the DOT language, illustrate key concepts and pathways relevant to the use of deuterated compounds in drug metabolism studies.

KIE_Concept Conceptual Diagram of the Kinetic Isotope Effect cluster_0 Reaction Coordinate Reactants Reactants TransitionState_H Transition State (C-H) Reactants->TransitionState_H ΔG‡ (C-H) TransitionState_D Transition State (C-D) Reactants->TransitionState_D ΔG‡ (C-D) Products Products TransitionState_H->Products TransitionState_D->Products

Conceptual Diagram of the Kinetic Isotope Effect

Experimental_Workflow General Experimental Workflow for Comparing Deuterated and Non-deuterated Compounds cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Microsomes Liver Microsomes/ Hepatocytes Incubation Incubation with Test Compounds Microsomes->Incubation Quenching Reaction Quenching Incubation->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Dosing Animal Dosing (Oral/IV) Sampling Blood Sampling Dosing->Sampling Plasma Plasma Preparation Sampling->Plasma Plasma->Analysis Data Pharmacokinetic Data Analysis Analysis->Data Comparison Comparison of Deuterated vs. Non-deuterated Data->Comparison

General Experimental Workflow

Dextromethorphan_Metabolism Metabolic Pathway of Dextromethorphan cluster_cyp Cytochrome P450 Enzymes Dextromethorphan Dextromethorphan Dextrorphan Dextrorphan (Active Metabolite) Dextromethorphan->Dextrorphan O-demethylation (Major Pathway) Deuteration at O-methyl group can slow this step MEM 3-Methoxymorphinan Dextromethorphan->MEM N-demethylation (Minor Pathway) HM 3-Hydroxymorphinan Dextrorphan->HM MEM->HM CYP2D6 CYP2D6 CYP2D6->Dextromethorphan CYP3A4 CYP3A4 CYP3A4->Dextromethorphan CYP3A4->Dextrorphan CYP3A4->MEM

Metabolic Pathway of Dextromethorphan

Conclusion

The application of deuterated compounds represents a sophisticated and valuable strategy in drug metabolism studies. By leveraging the kinetic isotope effect, researchers can rationally design molecules with improved pharmacokinetic properties, leading to safer and more effective medicines. A thorough understanding of the underlying principles, coupled with rigorous in vitro and in vivo experimental evaluation, is essential for the successful development of deuterated drugs. This technical guide provides a foundational framework for professionals in the field to explore and harness the potential of the "deuterium switch."

References

In-Depth Technical Guide: Safety and Toxicity Profile of Oxprenolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview based on publicly available data for the non-deuterated parent compound, oxprenolol, and general principles of pharmacology and toxicology as they relate to deuterated compounds. No specific safety or toxicity studies on Oxprenolol-d7 have been identified in the public domain. This compound is primarily available as a stable isotope-labeled internal standard for research and analytical purposes. Any consideration of this compound for in vivo use would necessitate a full preclinical safety and toxicity evaluation as per regulatory guidelines.

Introduction

Oxprenolol is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA). It has been used clinically for the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2][3] this compound is a deuterated analog of oxprenolol, where seven hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in pharmacokinetic studies and other analytical applications. This guide summarizes the known safety and toxicity profile of oxprenolol and discusses the potential toxicological implications of deuteration, providing a framework for the preclinical safety assessment of this compound.

Pharmacological Profile of Oxprenolol

Mechanism of Action: Oxprenolol is a competitive antagonist at both β1- and β2-adrenergic receptors.[2][4] Its blockade of β1-receptors in the heart muscle leads to a reduction in heart rate, myocardial contractility, and cardiac output, which are the primary mechanisms for its antihypertensive and anti-anginal effects. The blockade of β2-receptors can lead to bronchoconstriction. Unlike some other beta-blockers, oxprenolol possesses intrinsic sympathomimetic activity, meaning it can cause a slight activation of the beta-receptors, which may result in less pronounced bradycardia and cold extremities compared to non-ISA beta-blockers.

Pharmacokinetics: Oxprenolol is well-absorbed after oral administration but undergoes significant first-pass metabolism in the liver, resulting in a bioavailability of 20-70%. It is a moderately lipophilic compound, which allows it to cross the blood-brain barrier. The elimination half-life is approximately 1-2 hours.

Non-Clinical Safety and Toxicity of Oxprenolol

Carcinogenicity and Genotoxicity

A published study concluded that oxprenolol lacks carcinogenicity in mice and rats. Specific genotoxicity studies (e.g., Ames test, micronucleus assay) for oxprenolol were not identified in the search results. However, it is a standard part of the preclinical safety assessment for any new drug. For context, a study on the nitrosated derivative of a related beta-blocker, propranolol (N-nitroso propranolol), indicated potential genotoxicity. This highlights the importance of assessing not only the parent compound but also its potential metabolites and derivatives.

Clinical Safety and Adverse Effects of Oxprenolol

The adverse effects of oxprenolol are primarily related to its beta-blocking activity.

Table 1: Summary of Adverse Effects of Oxprenolol

System Organ ClassAdverse Effects
Cardiovascular Bradycardia, hypotension, heart failure, peripheral coldness, Raynaud's phenomenon.
Respiratory Bronchospasm (especially in patients with asthma).
Central Nervous System Fatigue, dizziness, headache, sleep disturbances, depression.
Gastrointestinal Nausea, vomiting, diarrhea, constipation.
Dermatologic Skin rash, pruritus.
Other Hypoglycemia (masked symptoms), sexual dysfunction.

The Impact of Deuteration on Safety and Toxicity: The Kinetic Isotope Effect

The substitution of hydrogen with deuterium can significantly alter the pharmacokinetic profile of a drug, a phenomenon known as the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism, replacing that hydrogen with deuterium can slow down the metabolic process.

Potential Implications for this compound:

  • Altered Metabolism: Deuteration at sites of metabolic oxidation by cytochrome P450 (CYP) enzymes could slow down the metabolism of this compound compared to oxprenolol. This could lead to a longer half-life and increased systemic exposure.

  • Shifting Metabolic Pathways: Slowing one metabolic pathway could lead to an increase in others, potentially forming different metabolites. The toxicological profile of these new metabolites would need to be assessed.

  • Reduced Formation of Toxic Metabolites: If a particular metabolite is responsible for toxicity, and its formation is reduced due to deuteration, this compound could potentially have a better safety profile.

  • Increased Parent Drug Toxicity: Conversely, if the parent drug itself is responsible for toxicity, increased exposure due to slower metabolism could exacerbate adverse effects.

Given that the safety and toxicity of this compound have not been publicly documented, a thorough non-clinical safety evaluation would be mandatory before any clinical use.

Proposed Non-Clinical Safety Evaluation Workflow for this compound

The following workflow is based on the International Council for Harmonisation (ICH) M3(R2) guidelines for non-clinical safety studies.

G cluster_0 Phase 1: In Vitro & Acute Toxicity cluster_1 Phase 2: Repeated-Dose Toxicity cluster_2 Phase 3: Chronic & Specialized Toxicity a In Vitro Genotoxicity (Ames Test, Micronucleus Assay) b Acute Oral Toxicity (Rodent, e.g., OECD 423) a->b c Safety Pharmacology (hERG, CNS, Respiratory) b->c d 28-Day Repeated-Dose Toxicity (Rodent & Non-rodent) c->d e Toxicokinetics d->e f Chronic Toxicity (6-9 months, Rodent & Non-rodent) e->f g Carcinogenicity Studies (if warranted) f->g h Reproductive & Developmental Toxicity f->h

Caption: Proposed preclinical safety evaluation workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical protocols for key non-clinical safety studies for this compound, based on standard OECD and ICH guidelines.

Acute Oral Toxicity Study (as per OECD Guideline 423: Acute Toxic Class Method)
  • Objective: To determine the acute oral toxicity of this compound and to classify it according to the Globally Harmonised System (GHS).

  • Test System: Wistar rats (female), nulliparous and non-pregnant.

  • Procedure:

    • A starting dose (e.g., 300 mg/kg) is administered orally by gavage to a group of three rats.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • Depending on the outcome (number of mortalities), the dose for the next group of three animals is either increased or decreased.

    • The study proceeds in a stepwise manner until a definitive toxicity class can be assigned.

  • Data Collection: Body weight, clinical signs of toxicity, mortality, and gross necropsy findings.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)
  • Objective: To assess the potential of this compound and its metabolites to induce gene mutations in bacteria.

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

  • Procedure:

    • The bacterial strains are exposed to various concentrations of this compound in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

    • The mixture is plated on a minimal agar medium lacking the required amino acid.

    • After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.

  • Interpretation: A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Mammalian Cell Micronucleus Test (as per OECD Guideline 487)
  • Objective: To detect the potential of this compound to induce chromosomal damage (clastogenicity or aneugenicity).

  • Test System: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79, L5178Y, TK6).

  • Procedure:

    • Cell cultures are exposed to a range of concentrations of this compound for a short (3-6 hours) and a long (e.g., 24 hours) duration, with and without metabolic activation (S9).

    • Following exposure, the cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • The cells are harvested, fixed, and stained. The frequency of micronuclei in binucleated cells is scored microscopically.

  • Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Signaling Pathways and Logical Relationships

The primary mechanism of action of oxprenolol involves the blockade of beta-adrenergic signaling pathways.

cluster_0 Adrenergic Signaling Epinephrine/\nNorepinephrine Epinephrine/ Norepinephrine Beta-Adrenergic\nReceptor Beta-Adrenergic Receptor Epinephrine/\nNorepinephrine->Beta-Adrenergic\nReceptor G-Protein G-Protein Beta-Adrenergic\nReceptor->G-Protein Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP Protein Kinase A Protein Kinase A cAMP->Protein Kinase A Cellular Response Cellular Response Protein Kinase A->Cellular Response This compound This compound This compound->Beta-Adrenergic\nReceptor blocks

References

Commercial Suppliers and Availability of Oxprenolol-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxprenolol is a non-selective beta-adrenergic receptor antagonist that has been utilized in the treatment of conditions such as hypertension, angina pectoris, and arrhythmias.[1][2][3] Its deuterated analog, Oxprenolol-d7, serves as an invaluable tool in clinical and research settings, primarily as an internal standard for the highly sensitive and specific quantification of oxprenolol in biological matrices. The incorporation of seven deuterium atoms provides a distinct mass shift, enabling precise measurement by mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), without altering the compound's chemical properties. This guide provides an in-depth overview of the commercial availability of this compound, its core applications, and detailed experimental considerations.

Commercial Availability

This compound is available from several specialized chemical suppliers. It is typically offered as a solid, either as the free base or as a hydrochloride salt, with purity levels generally exceeding 98%. Researchers should note that this compound is intended for research and development purposes only and not for human or veterinary use.[4][5]

SupplierProduct NameCAS NumberMolecular FormulaAvailable FormsPurity
Cayman Chemical This compound1189805-10-4C₁₅H₁₆D₇NO₃Solid≥98%
LGC Standards This compound Hydrochloride1189649-47-5C₁₅H₁₇D₇ClNO₃Neat SolidNot specified
Clinivex This compoundNot specifiedC₁₅H₁₆D₇NO₃Solid (10mg, 50mg, 100mg)Not specified
Clearsynth This compound Hydrochloride1189649-47-5C₁₅H₁₇D₇ClNO₃SolidNot specified
Santa Cruz Biotechnology This compound Hydrochloride1189649-47-5C₁₅H₁₇D₇ClNO₃SolidNot specified
Pharmaffiliates This compound Hydrochloride1189649-47-5C₁₅H₁₇D₇ClNO₃White SolidNot specified
Benchchem This compound Hydrochloride1189649-47-5C₁₅H₁₇D₇ClNO₃SolidNot specified

Mechanism of Action: Beta-Adrenergic Receptor Blockade

Oxprenolol functions by competitively blocking beta-1 (β1) and beta-2 (β2) adrenergic receptors. These receptors are integral components of the sympathetic nervous system and are activated by the catecholamines epinephrine and norepinephrine.

  • β1-Adrenergic Receptors: Predominantly located in the heart, stimulation of these receptors leads to an increase in heart rate, contractility, and conduction velocity. By blocking these receptors, oxprenolol reduces cardiac workload.

  • β2-Adrenergic Receptors: Found in the smooth muscles of the bronchioles and blood vessels, their activation leads to relaxation (bronchodilation and vasodilation). Blockade of these receptors can lead to bronchoconstriction and vasoconstriction.

The signaling cascade initiated by the activation of beta-adrenergic receptors involves the Gs alpha subunit of a G protein, which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to various downstream cellular effects. Oxprenolol, by blocking the initial receptor binding, inhibits this entire cascade.

Gprotein cluster_cell Cell Membrane cluster_Gprotein G-Protein Catecholamine Catecholamine Beta_Receptor β-Adrenergic Receptor Catecholamine->Beta_Receptor Activates Oxprenolol Oxprenolol Oxprenolol->Beta_Receptor Blocks G_alpha_s Gαs Beta_Receptor->G_alpha_s Activates Adenylyl_Cyclase Adenylyl Cyclase G_alpha_s->Adenylyl_Cyclase Activates G_beta_gamma Gβγ cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Beta-Adrenergic Receptor Signaling Pathway and the Inhibitory Action of Oxprenolol.

Experimental Protocols

Quantification of Oxprenolol in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantitative analysis of oxprenolol in a biological matrix. Optimization of specific parameters will be required for individual instruments and experimental conditions.

1. Materials and Reagents:

  • Oxprenolol analytical standard

  • This compound (internal standard)

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

2. Preparation of Stock and Working Solutions:

  • Oxprenolol Stock Solution (1 mg/mL): Accurately weigh and dissolve oxprenolol in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the oxprenolol stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of the this compound IS at an appropriate concentration.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the this compound IS working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Illustrative):

  • LC Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate oxprenolol from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both oxprenolol and this compound. These will need to be determined empirically.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of oxprenolol to this compound against the concentration of the calibration standards.

  • Determine the concentration of oxprenolol in unknown samples by interpolating their peak area ratios from the calibration curve.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample 1. Plasma Sample (100 µL) Add_IS 2. Add this compound IS (20 µL) Plasma_Sample->Add_IS Protein_Precipitation 3. Add Acetonitrile (300 µL) Add_IS->Protein_Precipitation Vortex 4. Vortex Protein_Precipitation->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant_Transfer 6. Transfer Supernatant Centrifuge->Supernatant_Transfer LC_Separation 7. LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection 8. MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration 9. Peak Integration MS_Detection->Peak_Integration Calibration_Curve 10. Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification 11. Quantify Unknowns Calibration_Curve->Quantification

Caption: General workflow for the quantification of oxprenolol in plasma using LC-MS/MS.

Conclusion

This compound is a readily available and essential tool for researchers and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and bioequivalence studies of oxprenolol. Its use as an internal standard ensures the accuracy and precision of analytical methods. The information provided in this guide serves as a comprehensive resource for the procurement and application of this deuterated compound.

References

Methodological & Application

Application Note: Quantitative Analysis of Oxprenolol in Human Plasma using a Validated LC-MS/MS Method with Oxprenolol-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of oxprenolol in human plasma. The method utilizes oxprenolol-d7 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and clinical research.

Introduction

Oxprenolol is a non-selective beta-adrenergic receptor antagonist used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] Accurate and reliable quantification of oxprenolol in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.[3] This document provides a detailed protocol for the sample preparation, LC-MS/MS analysis, and data processing for the quantification of oxprenolol in human plasma.

Mechanism of Action Signaling Pathway

Oxprenolol is a non-selective beta-blocker, meaning it antagonizes both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1][4] These receptors are G-protein coupled receptors that, upon stimulation by catecholamines like epinephrine and norepinephrine, activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking these receptors, oxprenolol inhibits this signaling cascade, resulting in decreased heart rate, cardiac contractility, and blood pressure.

Oxprenolol_Signaling_Pathway cluster_membrane Cell Membrane beta_receptor β1/β2 Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates cAMP cAMP adenylyl_cyclase->cAMP Converts Catecholamines Catecholamines (Epinephrine, Norepinephrine) Catecholamines->beta_receptor Oxprenolol Oxprenolol Oxprenolol->beta_receptor Inhibition ATP ATP ATP->adenylyl_cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., ↓ Heart Rate, ↓ Contractility) PKA->Cellular_Response Phosphorylates Targets Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (this compound) plasma_sample->add_is precipitate 3. Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge 4. Centrifugation precipitate->centrifuge evaporate 5. Evaporation centrifuge->evaporate reconstitute 6. Reconstitution evaporate->reconstitute injection 7. Injection into UHPLC reconstitute->injection separation 8. Chromatographic Separation (C18 Column) injection->separation detection 9. MS/MS Detection (MRM Mode) separation->detection integration 10. Peak Integration detection->integration calibration 11. Calibration Curve Generation integration->calibration quantification 12. Concentration Calculation calibration->quantification

References

Application Notes: The Use of Oxprenolol-d7 in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxprenolol is a non-selective β-adrenergic receptor (β-AR) antagonist used in the treatment of conditions like hypertension and angina pectoris.[1][2] It competitively blocks both β1 and β2 adrenergic receptors, thereby inhibiting the downstream effects of catecholamines like epinephrine and norepinephrine.[1][3] Oxprenolol-d7 is a deuterated analog of Oxprenolol, where seven hydrogen atoms on the isopropyl group have been replaced with deuterium.[4] This isotopic substitution increases the molecule's mass and strengthens the carbon-deuterium bond, which can slow its rate of metabolic breakdown—a phenomenon known as the kinetic isotope effect.

While this compound is primarily designed for use as an internal standard in pharmacokinetic studies for the quantification of Oxprenolol by GC- or LC-MS, its properties make it a valuable tool for in-vitro research. In cell culture experiments, this compound can be used alongside its non-deuterated counterpart to investigate metabolic stability, compare subtle differences in biological activity, or to act as a stable tracer in drug uptake and metabolism studies within a cellular context. These application notes provide a comprehensive protocol for utilizing this compound in cell culture experiments to assess its biological effects, focusing on β-adrenergic receptor blockade.

Mechanism of Action

Oxprenolol functions by competitively binding to β1 and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Normally, the binding of agonists like epinephrine to these receptors activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). By blocking the receptor, Oxprenolol prevents this cascade, leading to a decrease in intracellular cAMP levels. This blockade results in reduced heart rate, cardiac contractility, and blood pressure in vivo.

G_protein_signaling β-Adrenergic Receptor Signaling Pathway and Inhibition by Oxprenolol cluster_membrane Cell Membrane receptor β-Adrenergic Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts epinephrine Epinephrine (Agonist) epinephrine->receptor Activates oxprenolol Oxprenolol / this compound (Antagonist) oxprenolol->receptor Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylates Targets

Figure 1: β-Adrenergic signaling and the inhibitory action of Oxprenolol.

Experimental Protocols

This section outlines protocols for preparing this compound and conducting key experiments to assess its activity in cell culture. A comparative workflow is recommended, testing Oxprenolol and this compound in parallel.

experimental_workflow Experimental Workflow for Comparing Oxprenolol and this compound cluster_assays Functional Assays start Start prep_stocks Prepare Stock Solutions (Oxprenolol & this compound) start->prep_stocks culture_cells Culture & Seed Cells (e.g., HEK293-ADRB2, MB-231) prep_stocks->culture_cells treat_cells Treat Cells (Varying Concentrations) culture_cells->treat_cells cytotoxicity Cytotoxicity Assay (MTT/XTT) treat_cells->cytotoxicity cAMP_assay cAMP Inhibition Assay treat_cells->cAMP_assay protein_analysis Downstream Protein Analysis (Western Blot) treat_cells->protein_analysis data_analysis Data Analysis (IC50, Dose-Response Curves) cytotoxicity->data_analysis cAMP_assay->data_analysis protein_analysis->data_analysis end End data_analysis->end

Figure 2: General workflow for cell-based experiments.

Materials and Reagents
  • Compounds: this compound, Oxprenolol hydrochloride

  • Cell Lines: A cell line endogenously expressing β-adrenergic receptors (e.g., MDA-MB-231 breast cancer cells) or a recombinant line (e.g., HEK293 stably expressing ADRB2).

  • Cell Culture Media: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640).

  • Reagents: Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, PBS, Dimethyl sulfoxide (DMSO).

  • Assay Kits: cAMP assay kit (ELISA, HTRF, or luminescence-based), cytotoxicity assay kit (e.g., MTT, XTT), protein quantification kit (e.g., BCA).

  • Agonist: Isoproterenol or Epinephrine.

Preparation of Stock Solutions

This compound is soluble in DMSO, methanol, and DMF. DMSO is a common solvent for cell culture experiments.

  • Primary Stock (10 mM): Dissolve this compound (MW: ~272.4 g/mol for free base) or Oxprenolol HCl (MW: ~301.8 g/mol ) in high-quality, sterile DMSO to a final concentration of 10 mM.

  • Storage: Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term use.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in sterile cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should be kept constant across all treatments and should not exceed 0.5% to avoid solvent toxicity.

Protocol: Cell Viability/Cytotoxicity Assay

This assay determines the concentration range at which this compound affects cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well. Allow cells to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or Oxprenolol (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate for 24–72 hours.

  • Assay: Perform the viability assay (e.g., MTT) according to the manufacturer's protocol.

  • Analysis: Read the absorbance on a plate reader. Calculate cell viability as a percentage relative to the vehicle control.

Protocol: cAMP Inhibition Assay

This is a key functional assay to measure the antagonistic activity of this compound at the β-AR.

  • Cell Seeding: Seed cells in a 96-well plate (white-walled for luminescence assays) at an appropriate density and allow them to adhere.

  • Pre-treatment (Antagonist): Remove the growth medium and replace it with serum-free medium containing serial dilutions of this compound or Oxprenolol. Incubate for 15-30 minutes.

  • Stimulation (Agonist): Add a β-AR agonist, such as Isoproterenol, to all wells (except the basal control) at a final concentration that elicits a submaximal response (typically the EC80 concentration, determined in a prior experiment).

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercial assay kit (e.g., Promega cAMP-Glo™, MSD cAMP Assay) following the manufacturer's instructions.

  • Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the antagonist concentration. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.

Data Presentation

Quantitative data from experiments should be organized for clear comparison.

Table 1: Example Cytotoxicity Data for this compound

Concentration (µM) Cell Viability (%) ± SD (24h) Cell Viability (%) ± SD (48h)
Vehicle Control 100.0 ± 4.5 100.0 ± 5.1
1 98.7 ± 3.9 97.5 ± 4.8
10 95.2 ± 4.1 91.3 ± 5.5
50 88.6 ± 5.3 75.4 ± 6.2

| 100 | 70.1 ± 6.8 | 52.1 ± 7.1 |

Table 2: Comparative Functional Activity at β-Adrenergic Receptors

Compound Receptor Target Assay Type Endpoint Potency (IC50, nM) ± SEM
Oxprenolol β2-AR cAMP Inhibition IC50 8.5 ± 0.9

| this compound | β2-AR | cAMP Inhibition | IC50 | 8.9 ± 1.2 |

Logical Relationships and Properties

The primary distinction between Oxprenolol and its deuterated analog lies in the kinetic isotope effect, which primarily impacts metabolic stability. Their direct receptor-binding affinity is expected to be nearly identical.

logical_comparison Comparison: Oxprenolol vs. This compound cluster_ox Oxprenolol cluster_oxd7 This compound ox_prop1 Standard Isotope (Hydrogen) d7_prop1 Heavy Isotope (Deuterium) ox_prop2 Standard C-H Bond Strength d7_prop2 Stronger C-D Bond ox_prop3 Susceptible to Metabolic Enzymes d7_prop3 Reduced Rate of Metabolism (Kinetic Isotope Effect) shared_prop Shared Properties shared_list • Non-selective β-AR antagonist • Similar Receptor Affinity (Ki) • Similar Solubility Profile shared_prop->shared_list

Figure 3: Key differences and similarities between Oxprenolol and this compound.

References

Lack of Direct Research on Oxprenolol-d7 in Cardiovascular Animal Models Necessitates Hypothetical Application Framework

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant gap in research regarding the therapeutic application of Oxprenolol-d7 in animal models of cardiovascular disease. The deuterated form of oxprenolol, a non-selective beta-blocker, is predominantly referenced in the context of its use as an internal standard for analytical and pharmacokinetic studies due to the enhanced sensitivity it provides in mass spectrometry.

Given the absence of direct experimental data on the cardiovascular effects of this compound in preclinical models, this document presents a detailed, hypothetical framework for such a study. The following application notes and protocols are based on established methodologies for evaluating beta-blockers in common animal models of cardiovascular disease and are intended to serve as a guide for researchers designing future studies.

Application Notes

1. Introduction

Oxprenolol is a non-selective beta-adrenergic antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA). It is used in the treatment of hypertension, angina pectoris, and arrhythmias.[1][2][3] The mechanism of action involves blocking beta-1 adrenergic receptors in the heart and vascular smooth muscle, which reduces heart rate, cardiac output, and blood pressure.[4] Oxprenolol also possesses membrane-stabilizing effects.[1] Deuterated compounds, such as this compound, are valuable tools in pharmacology research, primarily for their utility in pharmacokinetic studies to trace the metabolism and distribution of the drug with high precision.

This document outlines a hypothetical study design to investigate the potential therapeutic effects of this compound in a rodent model of hypertension, a major risk factor for a range of cardiovascular diseases.

2. Rationale for Hypothetical Study

The rationale for investigating this compound in an animal model of cardiovascular disease would be to leverage its properties for combined pharmacokinetic and pharmacodynamic (PK/PD) analysis. By administering this compound as the therapeutic agent, researchers can simultaneously assess its physiological effects (e.g., on blood pressure and heart rate) and accurately quantify its concentration and the concentration of its metabolites in biological samples. This integrated approach can provide a clearer understanding of the exposure-response relationship.

3. Potential Signaling Pathway of Oxprenolol

Oxprenolol acts by competitively inhibiting the binding of catecholamines (epinephrine and norepinephrine) to beta-adrenergic receptors. This blockade interrupts the downstream signaling cascade that is normally activated by these neurotransmitters.

cluster_membrane Cell Membrane Beta_Receptor β-Adrenergic Receptor G_Protein G-protein Beta_Receptor->G_Protein Activates Catecholamines Catecholamines (Epinephrine, Norepinephrine) Catecholamines->Beta_Receptor Activates Oxprenolol Oxprenolol Oxprenolol->Beta_Receptor Inhibits Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (Increased Heart Rate, Contractility) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Simplified signaling pathway of beta-adrenergic receptor antagonism by Oxprenolol.

Hypothetical Experimental Protocols

1. Animal Model: Spontaneously Hypertensive Rat (SHR)

The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of hypertension that closely mimics essential hypertension in humans.

2. Experimental Design and Workflow

A proposed workflow for a 12-week study is outlined below.

G acclimatization Acclimatization (1 week) baseline Baseline Measurements (BP, HR, Echocardiography) acclimatization->baseline randomization Randomization into Groups baseline->randomization treatment Treatment Period (12 weeks) - Vehicle - this compound (low dose) - this compound (high dose) randomization->treatment monitoring Weekly Monitoring (BP, HR) treatment->monitoring pk_sampling Pharmacokinetic Sampling (Weeks 1, 6, 12) treatment->pk_sampling final_measurements Final Measurements (BP, HR, Echocardiography) monitoring->final_measurements pk_sampling->final_measurements euthanasia Euthanasia & Tissue Collection (Heart, Kidney, Aorta) final_measurements->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis

References

Application Notes and Protocols: Use of Oxprenolol-d7 in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxprenolol, a non-selective beta-adrenergic receptor antagonist, is primarily metabolized in the liver. A significant portion of its metabolism is attributed to the cytochrome P450 enzyme CYP2D6, with glucuronidation also playing a role.[1] This metabolic pathway makes oxprenolol a suitable probe substrate for investigating drug-drug interactions (DDIs), particularly those involving the inhibition or induction of CYP2D6. Oxprenolol-d7, a stable isotope-labeled form of oxprenolol, serves as an ideal internal standard for the accurate quantification of oxprenolol in biological matrices using mass spectrometry-based methods.[2]

These application notes provide detailed protocols for utilizing this compound in both in vitro and clinical DDI studies to assess the inhibitory potential of investigational drugs on CYP2D6-mediated oxprenolol metabolism.

Data Presentation: The Impact of a CYP2D6 Inhibitor on Oxprenolol Pharmacokinetics

The following table summarizes hypothetical but representative pharmacokinetic data from a clinical DDI study investigating the effect of a potent CYP2D6 inhibitor, such as paroxetine, on the pharmacokinetics of oxprenolol. This data illustrates the expected changes in key pharmacokinetic parameters when a CYP2D6 substrate is co-administered with a strong inhibitor of its metabolic pathway.

Pharmacokinetic ParameterOxprenolol Alone (Mean ± SD)Oxprenolol + CYP2D6 Inhibitor (Mean ± SD)% Change
Cmax (ng/mL) 150 ± 35375 ± 60↑ 150%
AUC (0-inf) (ng·h/mL) 600 ± 1202400 ± 450↑ 300%
t½ (h) 2.0 ± 0.56.0 ± 1.2↑ 200%
CL/F (L/h) 100 ± 2025 ± 5↓ 75%

Cmax: Maximum plasma concentration; AUC (0-inf): Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL/F: Apparent oral clearance.

Experimental Protocols

In Vitro CYP2D6 Inhibition Assay Using Human Liver Microsomes

This protocol describes an in vitro experiment to determine the inhibitory potential of a test compound on the CYP2D6-mediated metabolism of oxprenolol using human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Oxprenolol

  • This compound (as internal standard)

  • Test compound (potential CYP2D6 inhibitor)

  • Paroxetine (positive control inhibitor)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of oxprenolol, the test compound, and paroxetine in a suitable solvent (e.g., DMSO, not exceeding 0.5% in the final incubation).

    • Prepare a working solution of this compound in 50% methanol for use as the internal standard.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm a solution of pooled human liver microsomes (final concentration 0.2-0.5 mg/mL) in potassium phosphate buffer at 37°C.

    • Add the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) or the positive control (paroxetine, e.g., 1 µM) to the microsome solution and pre-incubate for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding oxprenolol (at a concentration near its Km for CYP2D6, e.g., 5-10 µM) and the NADPH regenerating system.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation.

  • Sample Quenching and Preparation:

    • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard, this compound.

    • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the formation of oxprenolol metabolites (e.g., hydroxylated oxprenolol) or the depletion of the parent drug, oxprenolol.

    • Use the peak area ratio of the analyte to the internal standard (this compound) for quantification.

  • Data Analysis:

    • Calculate the rate of metabolite formation or substrate depletion in the presence and absence of the test compound.

    • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of oxprenolol metabolism).

Clinical Drug-Drug Interaction Study Protocol

This protocol outlines a typical design for a clinical study to evaluate the effect of an investigational drug on the pharmacokinetics of oxprenolol.

Study Design:

  • A randomized, open-label, two-period, crossover study in healthy adult volunteers.

Study Periods:

  • Period 1 (Reference): Subjects receive a single oral dose of oxprenolol (e.g., 80 mg).

  • Washout Period: A sufficient washout period (at least 5 times the half-life of oxprenolol and the investigational drug) is implemented between periods.

  • Period 2 (Test): Subjects receive the investigational drug for a specified duration to reach steady-state concentrations, followed by co-administration of a single oral dose of oxprenolol (e.g., 80 mg).

Pharmacokinetic Sampling:

  • In each period, collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-oxprenolol dose).

  • Process blood samples to obtain plasma and store at -80°C until analysis.

Bioanalytical Method:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • To 1 mL of plasma, add a known amount of this compound as the internal standard.

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute oxprenolol and this compound with methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometric Conditions:

      • Ionization: Positive electrospray ionization (ESI+).

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Oxprenolol: e.g., m/z 266.2 → 116.1

        • This compound: e.g., m/z 273.2 → 123.1

Pharmacokinetic and Statistical Analysis:

  • Calculate the pharmacokinetic parameters of oxprenolol (Cmax, AUC, t½, CL/F) for both periods using non-compartmental analysis.

  • Perform statistical analysis (e.g., ANOVA) on the log-transformed pharmacokinetic parameters to determine the geometric mean ratios and 90% confidence intervals for Cmax and AUC.

Mandatory Visualizations

G cluster_in_vitro In Vitro CYP2D6 Inhibition Workflow prep Reagent Preparation (Oxprenolol, Inhibitor, Microsomes, NADPH) incubate Incubation at 37°C (Microsomes + Inhibitor + Oxprenolol + NADPH) prep->incubate quench Reaction Quenching (Addition of Acetonitrile with this compound) incubate->quench process Sample Processing (Protein Precipitation, Evaporation, Reconstitution) quench->process lcms LC-MS/MS Analysis (Quantification of Oxprenolol/Metabolite) process->lcms data Data Analysis (IC50 Determination) lcms->data

In Vitro DDI Experimental Workflow

G cluster_pathway Oxprenolol Metabolism and Inhibition Pathway Oxprenolol Oxprenolol CYP2D6 CYP2D6 Enzyme Oxprenolol->CYP2D6 Metabolism Metabolites Inactive Metabolites (e.g., Hydroxylated Oxprenolol) CYP2D6->Metabolites Inhibitor CYP2D6 Inhibitor (e.g., Paroxetine) Inhibitor->CYP2D6 Inhibition

Oxprenolol Metabolic Pathway Inhibition

G cluster_clinical Clinical DDI Study Logical Flow Period1 Period 1: Administer Oxprenolol Alone PK_Sampling1 Pharmacokinetic Sampling Period1->PK_Sampling1 Washout Washout Period Period2 Period 2: Administer Oxprenolol with Inhibitor Washout->Period2 PK_Sampling2 Pharmacokinetic Sampling Period2->PK_Sampling2 PK_Sampling1->Washout Analysis Bioanalysis using LC-MS/MS (with this compound as IS) PK_Sampling1->Analysis PK_Sampling2->Analysis PK_Analysis Pharmacokinetic & Statistical Analysis Analysis->PK_Analysis Conclusion Conclusion on DDI Potential PK_Analysis->Conclusion

References

Application Note and Protocol: Standard Operating Procedure for Oxprenolol-d7 Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed standard operating procedure (SOP) for the preparation of samples containing Oxprenolol-d7 for quantitative analysis. Oxprenolol is a non-selective beta-adrenergic receptor blocker, and its deuterated analog, this compound, is commonly used as an internal standard in bioanalytical methods to ensure accuracy and precision by correcting for variability during sample processing and analysis.[1][2] The protocols outlined below are applicable for the extraction of this compound from biological matrices such as plasma and urine, primarily for analysis by liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data Summary

The following table summarizes typical performance data for methods analyzing oxprenolol. Given their near-identical physicochemical properties, this compound is expected to exhibit similar recovery and matrix effects.[1]

ParameterMatrixExtraction MethodAnalytical MethodValueReference
Recovery Human PlasmaLiquid-Liquid ExtractionGC-MS101.0 ± 3.5% (for ²H₆-labelled oxprenolol)[3]
Human UrineSolid Phase ExtractionHPLC96.0 - 99.6% (for oxprenolol enantiomers)[4]
Lower Limit of Quantification (LLOQ) Human PlasmaLiquid-Liquid ExtractionGC-MS~20 nmol l⁻¹ (for ²H₆-labelled oxprenolol)
Human PlasmaNot SpecifiedHPLC1.5 ng/mL (for each oxprenolol enantiomer)
Human UrineSolid Phase ExtractionHPLC2.5 ng/mL (for each oxprenolol enantiomer)
Linearity Range Human PlasmaNot SpecifiedHPLC5-250 ng/mL (for each oxprenolol enantiomer)

Experimental Workflow Diagram

G cluster_pre 1. Sample Pre-treatment cluster_extraction 2. Extraction cluster_post 3. Post-Extraction cluster_analysis 4. Analysis A Biological Sample (e.g., Plasma) B Add this compound (Internal Standard) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C Method A D Liquid-Liquid Extraction (e.g., Dichloromethane/Diethyl Ether) B->D Method B E Solid Phase Extraction (SPE) (e.g., C18 Cartridge) B->E Method C F Evaporation to Dryness C->F D->F E->F Elution then... G Reconstitution in Mobile Phase F->G H LC-MS/MS Analysis G->H

Caption: Workflow for this compound sample preparation.

Experimental Protocols

This section details three common methods for the extraction of this compound from biological matrices: Protein Precipitation, Liquid-Liquid Extraction, and Solid Phase Extraction.

Protocol 1: Protein Precipitation (PPT)

This is a rapid method suitable for high-throughput analysis, particularly for plasma samples.

1. Materials and Reagents:

  • Biological matrix (e.g., K2EDTA human plasma)

  • This compound working solution (as internal standard)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g at 4°C)

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solvent (e.g., 50:50 Methanol:Water)

  • HPLC or UPLC vials

2. Procedure:

  • Pipette 100 µL of the biological sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike with an appropriate volume (e.g., 10 µL) of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or an HPLC vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solvent.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT and is effective for removing phospholipids and other matrix components.

1. Materials and Reagents:

  • Biological matrix (e.g., plasma)

  • This compound working solution (as internal standard)

  • Alkalinizing agent (e.g., 1M Sodium Hydroxide)

  • Extraction solvent (e.g., a mixture of dichloromethane and diethyl ether)

  • Centrifuge tubes (e.g., 15 mL polypropylene)

  • Vortex mixer

  • Centrifuge

  • Evaporator

  • Reconstitution solvent

  • HPLC or UPLC vials

2. Procedure:

  • Pipette 500 µL of the plasma sample into a 15 mL centrifuge tube.

  • Add the this compound internal standard.

  • Alkalize the plasma by adding a small volume (e.g., 50 µL) of 1M NaOH to raise the pH. This ensures oxprenolol is in its non-ionized form, facilitating extraction into an organic solvent.

  • Add 5 mL of the extraction solvent.

  • Cap the tube and vortex for 2-5 minutes to ensure efficient extraction.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a nitrogen stream.

  • Reconstitute the residue in an appropriate volume of reconstitution solvent for LC-MS/MS analysis.

Protocol 3: Solid Phase Extraction (SPE)

SPE is a highly selective method that can provide the cleanest extracts, minimizing matrix effects. It is suitable for both plasma and urine samples.

1. Materials and Reagents:

  • Biological matrix (e.g., urine or plasma)

  • This compound working solution (as internal standard)

  • SPE cartridges (e.g., C18, reversed-phase)

  • SPE vacuum manifold

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Deionized water or buffer)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Acetonitrile or Methanol)

  • Evaporator

  • Reconstitution solvent

  • HPLC or UPLC vials

2. Procedure:

  • Sample Pre-treatment:

    • For plasma: Dilute 1:1 with an aqueous buffer (e.g., phosphate buffer, pH 7) to reduce viscosity.

    • For urine: Centrifuge to remove particulates and adjust pH if necessary.

    • Add the this compound internal standard to the pre-treated sample.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges onto the vacuum manifold.

    • Pass 1 mL of Methanol through the cartridge to wet the sorbent.

    • Pass 1 mL of deionized water to equilibrate the sorbent to an aqueous environment. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge. Apply a slow, consistent flow rate (e.g., 1 mL/min) to ensure proper binding of the analyte and internal standard.

  • Washing:

    • Pass 1 mL of the wash solvent (e.g., 5% Methanol in water) through the cartridge to remove hydrophilic interferences.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute Oxprenolol and this compound from the sorbent by passing 1 mL of the elution solvent (e.g., Methanol) through the cartridge.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness.

    • Reconstitute in the mobile phase for LC-MS/MS analysis.

Signaling Pathway Diagram

Not applicable for this topic as it describes an analytical chemistry procedure, not a biological signaling pathway.

References

Application Notes and Protocols for Bioanalytical Method Validation of Oxprenolol using Oxprenolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxprenolol is a non-selective beta-adrenergic receptor antagonist utilized in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] Accurate quantification of oxprenolol in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies. This document provides detailed application notes and protocols for the validation of a bioanalytical method for the determination of oxprenolol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and its deuterated analog, Oxprenolol-d7, as an internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the method.[3][4]

The validation process outlined herein adheres to the principles of the FDA and International Council for Harmonisation (ICH) M10 guidelines on bioanalytical method validation to ensure data of high quality and reliability.

Analyte and Internal Standard

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )
Oxprenolol [Image of Oxprenolol structure]C15H23NO3265.35
This compound [Image of this compound structure]C15H16D7NO3272.40[4]

Bioanalytical Method Validation Protocol

A robust bioanalytical method is essential for the reliable quantification of drugs in biological samples. The following protocols detail the experimental procedures for validating an LC-MS/MS method for oxprenolol in human plasma.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes a common and effective method for extracting oxprenolol from human plasma.

Materials:

  • Human plasma (with K2EDTA as anticoagulant)

  • Oxprenolol and this compound stock solutions

  • Methyl tert-butyl ether (MTBE)

  • Sodium hydroxide (1 M)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Aliquot 200 µL of human plasma into a clean microcentrifuge tube.

  • Spike with 20 µL of this compound working solution (internal standard).

  • Add 50 µL of 1 M sodium hydroxide to alkalinize the plasma.

  • Vortex for 30 seconds.

  • Add 1 mL of MTBE.

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (MTBE) to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 200 µL of reconstitution solution.

  • Vortex for 1 minute.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow for Sample Preparation

G cluster_plasma Plasma Sample cluster_preparation Sample Preparation cluster_analysis Analysis plasma 200 µL Human Plasma add_is Add 20 µL this compound (IS) plasma->add_is add_naoh Add 50 µL 1M NaOH add_is->add_naoh vortex1 Vortex (30s) add_naoh->vortex1 add_mtbe Add 1 mL MTBE vortex1->add_mtbe vortex2 Vortex (5 min) add_mtbe->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in 200 µL Solution evaporate->reconstitute vortex3 Vortex (1 min) reconstitute->vortex3 transfer_vial Transfer to Autosampler Vial vortex3->transfer_vial lcms LC-MS/MS Analysis transfer_vial->lcms

Caption: Liquid-Liquid Extraction (LLE) workflow for oxprenolol from human plasma.

LC-MS/MS Method Parameters

The following are representative parameters for the chromatographic separation and mass spectrometric detection of oxprenolol and this compound.

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient20% B to 90% B over 3 minutes, hold for 1 min, return to 20% B
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsOxprenolol: m/z 266.2 → 116.1this compound: m/z 273.2 → 123.1
Dwell Time100 ms
Source Temperature500°C
IonSpray Voltage5500 V

Validation Parameters and Acceptance Criteria

The bioanalytical method must be validated to demonstrate its reliability for the intended application. The following tables summarize the key validation parameters and their typical acceptance criteria based on regulatory guidelines.

Selectivity and Specificity

Objective: To assess the ability of the method to differentiate and quantify the analyte from endogenous matrix components and other potential interferences.

ParameterAcceptance Criteria
Blank Plasma Interference Response in blank plasma should be < 20% of the Lower Limit of Quantification (LLOQ) for the analyte and < 5% for the internal standard.
Cross-talk No significant interference at the retention time of the analyte or IS in samples containing only one of the compounds.
Linearity and Range

Objective: To establish the relationship between the instrument response and the concentration of the analyte over a specified range.

ParameterAcceptance Criteria
Calibration Curve At least 6-8 non-zero standards.Correlation coefficient (r²) ≥ 0.99.
Standard Deviation Deviation of back-calculated concentrations should be within ±15% of the nominal value (±20% for LLOQ).
Linearity Range (Example) 1 - 1000 ng/mL
Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in a series of measurements (precision).

ParameterAcceptance Criteria
Intra-day and Inter-day Accuracy Mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
Intra-day and Inter-day Precision (CV%) Coefficient of Variation (CV) should not exceed 15% (20% for LLOQ).

Table of Representative Accuracy and Precision Data:

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
LLOQ 198.58.2102.19.5
Low QC 3101.25.699.86.1
Mid QC 10097.84.1100.54.8
High QC 800103.43.5101.93.9
Recovery and Matrix Effect

Objective: To evaluate the efficiency of the extraction procedure (recovery) and the influence of the biological matrix on the ionization of the analyte and internal standard (matrix effect).

ParameterAcceptance Criteria
Recovery Consistent, precise, and reproducible.
Matrix Factor (MF) The CV of the IS-normalized matrix factor should not be greater than 15%.

Table of Representative Recovery and Matrix Effect Data:

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low QC 85.287.10.980.98
High QC 86.588.01.011.02
Stability

Objective: To assess the chemical stability of the analyte in the biological matrix under various storage and processing conditions.

ParameterAcceptance Criteria
Stability Mean concentration of stability samples should be within ±15% of the nominal concentration of freshly prepared samples.

Table of Representative Stability Data:

Stability ConditionDurationTemperatureStability (% of Nominal)
Bench-top Stability 6 hoursRoom Temperature98.2
Freeze-Thaw Stability 3 cycles-20°C to Room Temp101.5
Long-term Stability 30 days-80°C99.7
Autosampler Stability 24 hours4°C100.8

Signaling Pathway of Oxprenolol

Oxprenolol acts as a non-selective antagonist at beta-1 and beta-2 adrenergic receptors. By blocking these receptors, it inhibits the binding of catecholamines like epinephrine and norepinephrine, leading to a reduction in heart rate, cardiac output, and blood pressure.

G cluster_stimulus Sympathetic Stimulation cluster_receptor Adrenergic Receptors cluster_drug Drug Action cluster_effect Physiological Effects catecholamines Catecholamines (Epinephrine, Norepinephrine) beta1 β1-Adrenergic Receptor (Heart) catecholamines->beta1 beta2 β2-Adrenergic Receptor (Lungs, Blood Vessels) catecholamines->beta2 effects Decreased Heart Rate Decreased Cardiac Output Lowered Blood Pressure beta1->effects Inhibition of Downstream Signaling beta2->effects Inhibition of Downstream Signaling oxprenolol Oxprenolol oxprenolol->beta1 Antagonism oxprenolol->beta2 Antagonism

Caption: Mechanism of action of Oxprenolol as a non-selective beta-blocker.

Conclusion

This document provides a comprehensive overview and detailed protocols for the bioanalytical method validation of oxprenolol in human plasma using this compound as an internal standard. Adherence to these guidelines and protocols will ensure the generation of high-quality, reliable, and reproducible data for use in regulatory submissions and clinical research. The provided tables and diagrams serve as a practical guide for researchers and scientists involved in the drug development process.

References

Application of Oxprenolol-d7 in Clinical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Oxprenolol-d7 in clinical research. This compound, a deuterium-labeled analog of the non-selective beta-blocker Oxprenolol, serves as an invaluable tool, primarily as an internal standard, for the accurate quantification of Oxprenolol in biological matrices. Its use significantly enhances the reliability and precision of bioanalytical methods essential for pharmacokinetic and pharmacodynamic studies.

Introduction to Oxprenolol and the Role of this compound

Oxprenolol is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity used in the management of hypertension, angina pectoris, and arrhythmias. Accurate measurement of its concentration in biological fluids is crucial for dose-response characterization, bioavailability and bioequivalence assessment, and therapeutic drug monitoring.

This compound is a stable isotope-labeled version of Oxprenolol where seven hydrogen atoms have been replaced by deuterium. This modification results in a molecule with a higher molecular weight but nearly identical physicochemical properties to the parent drug. In mass spectrometry-based bioanalysis, this compound is the ideal internal standard as it co-elutes with Oxprenolol during chromatography and experiences similar ionization efficiency, effectively compensating for variations in sample preparation and instrument response.

Signaling Pathway of Oxprenolol

Oxprenolol exerts its therapeutic effects by acting as a non-selective antagonist at beta-1 and beta-2 adrenergic receptors. This blockade inhibits the binding of endogenous catecholamines like epinephrine and norepinephrine, leading to a cascade of downstream effects.

Oxprenolol_Signaling_Pathway cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular beta_receptor β1/β2-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates catecholamines Catecholamines (Epinephrine, Norepinephrine) catecholamines->beta_receptor Activates oxprenolol Oxprenolol oxprenolol->beta_receptor Blocks adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates cellular_response Physiological Response (e.g., increased heart rate, bronchodilation) pka->cellular_response Phosphorylates targets leading to GCMS_Workflow start Start: Human Plasma Sample add_is Add Internal Standard (13C3-Oxprenolol) start->add_is alkalize Alkalize with NaOH add_is->alkalize extract Liquid-Liquid Extraction (Dichloromethane/Diethyl Ether) alkalize->extract vortex_centrifuge Vortex and Centrifuge extract->vortex_centrifuge separate_organic Separate Organic Layer vortex_centrifuge->separate_organic evaporate Evaporate to Dryness (under Nitrogen) separate_organic->evaporate derivatize Derivatize with HFBA evaporate->derivatize reconstitute Reconstitute in Solvent derivatize->reconstitute inject Inject into GC-MS reconstitute->inject LCMSMS_Workflow start Start: Human Plasma Sample add_is Add Internal Standard (this compound) start->add_is precipitate Protein Precipitation (with Acetonitrile or Methanol) add_is->precipitate vortex_centrifuge Vortex and Centrifuge precipitate->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness (Optional) supernatant->evaporate Optional inject Inject into LC-MS/MS supernatant->inject Direct Injection reconstitute Reconstitute in Mobile Phase evaporate->reconstitute reconstitute->inject

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Oxprenolol-d7 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Oxprenolol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the quantification of Oxprenolol-d7 using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how does it affect my this compound quantification?

A1: A matrix effect is the alteration of an analyte's response due to the influence of other components in the sample matrix.[1][2] In the context of LC-MS/MS analysis of this compound, co-eluting endogenous substances from biological samples like plasma or urine can interfere with the ionization process of the analyte and its internal standard in the mass spectrometer's ion source.[2][3][4] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the quantification.

Q2: What are the common causes of matrix effects in bioanalysis?

A2: Matrix effects are primarily caused by co-eluting components from the biological matrix that interfere with the ionization of the target analyte. Common culprits include:

  • Endogenous phospholipids: These are notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts, lipids, and other organic compounds: These can mask or distort the detection of the analyte.

  • Metabolites: The drug's own metabolites or other endogenous metabolites can co-elute and interfere.

  • Dosing media and formulation agents: Components from the drug formulation can also contribute to matrix effects.

  • Mobile phase additives: Certain additives can impact ionization efficiency.

Q3: How can I determine if my assay is suffering from matrix effects?

A3: Regulatory guidance, such as that from the FDA, requires the evaluation of matrix effects during method validation. The most common quantitative method is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solution at the same concentration. A qualitative method, post-column infusion, can be used to identify regions in the chromatogram where ion suppression or enhancement occurs.

Q4: Why is a stable isotope-labeled internal standard like this compound important?

A4: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects. Because this compound is chemically and physically almost identical to Oxprenolol, it will co-elute and experience the same degree of ion suppression or enhancement. This allows for accurate quantification based on the ratio of the analyte peak area to the internal standard peak area, as the ratio remains consistent even if the absolute signal intensity varies.

Troubleshooting Guide

Problem: I am observing low signal intensity and poor sensitivity for this compound.

  • Possible Cause: Significant ion suppression due to co-eluting matrix components.

  • Solutions:

    • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis. Consider switching to a more rigorous sample preparation technique. See the table below for a comparison of common methods.

    • Chromatographic Optimization: Adjusting the chromatographic conditions can help separate this compound from interfering matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different type of HPLC column.

    • Sample Dilution: If the concentration of Oxprenolol is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.

Problem: My results are inconsistent and irreproducible between different samples.

  • Possible Cause: Variability in the matrix composition from sample to sample is leading to different degrees of matrix effects.

  • Solutions:

    • Implement a Robust Sample Preparation Method: Techniques like Solid Phase Extraction (SPE) can provide cleaner extracts and reduce sample-to-sample variability compared to simpler methods like protein precipitation.

    • Use Matrix-Matched Calibrators and QCs: Preparing your calibration standards and quality control samples in the same biological matrix as your study samples helps to compensate for consistent matrix effects.

    • Ensure Proper Internal Standard Use: The use of a stable isotope-labeled internal standard like this compound is crucial to correct for variations in matrix effects between samples.

Experimental Protocols

Protocol 1: Sample Preparation via Solid Phase Extraction (SPE)

This protocol is adapted from a method for the analysis of beta-blockers in human plasma and is effective at removing many interfering matrix components.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 100 µL of the internal standard solution (this compound).

    • Add 500 µL of water and 100 µL of 1 M acetic acid.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., strata-X-C) with 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid solution.

    • Wash the cartridge with 1 mL of methanol to remove polar interferences.

  • Elution:

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 10% acetonitrile in water).

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol is based on a general procedure for extracting basic drugs like beta-blockers from biological fluids.

  • Sample Preparation:

    • To 1 mL of urine or plasma, add 5 µL of the internal standard solution (this compound).

    • Add 125 mg of K2CO3 to make the sample basic (pH > 9).

  • Extraction:

    • Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

    • Vortex or roll mix for 20 minutes to ensure thorough extraction.

  • Phase Separation:

    • Centrifuge the sample to separate the organic and aqueous layers.

  • Collection and Evaporation:

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution:

    • Dissolve the residue in 100 µL of the initial mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) A precipitating agent (e.g., acetonitrile, methanol) is added to denature and remove proteins.Simple, fast, and inexpensive.Often results in "dirty" extracts with significant matrix effects, especially from phospholipids.
Liquid-Liquid Extraction (LLE) Analytes are partitioned between the aqueous sample and an immiscible organic solvent based on their solubility.Can provide cleaner extracts than PPT by removing non-soluble interferences.Can be labor-intensive, requires larger volumes of organic solvents, and emulsion formation can be an issue.
Solid Phase Extraction (SPE) Analytes are isolated from the matrix by their affinity to a solid sorbent, followed by selective washing and elution.Provides the cleanest extracts, significantly reducing matrix effects. Can be automated for high-throughput analysis.More complex and expensive than PPT and LLE. Method development can be time-consuming.

Table 2: Illustrative Data for Matrix Effect Evaluation of Oxprenolol

This table presents hypothetical data to illustrate the quantitative assessment of matrix effects. The matrix factor is calculated by comparing the analyte response in post-spiked matrix samples to the response in a neat solution.

AnalyteConcentration (ng/mL)Mean Peak Area (Neat Solution, n=3)Mean Peak Area (Post-Spiked Plasma, n=6)Matrix Factor (%)
Oxprenolol 5 (Low QC)150,000127,50085.0
Oxprenolol 500 (High QC)15,000,00012,900,00086.0
This compound 1003,000,0002,520,00084.0

A matrix factor of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. According to FDA and EMA guidelines, the precision of the matrix factor across different lots of matrix should be ≤15%.

Visualizations

cluster_causes Causes of Matrix Effects cluster_effect Mechanism in ESI Source cluster_outcome Observed Outcome Endogenous Endogenous Compounds (Phospholipids, Lipids, Salts) Droplet Charged Droplet Formation Endogenous->Droplet Exogenous Exogenous Compounds (Metabolites, Dosing Media) Evaporation Solvent Evaporation Exogenous->Evaporation Process Analytical Process (Mobile Phase Additives) Competition Competition for Charge Process->Competition Suppression Ion Suppression Droplet->Suppression Evaporation->Suppression Competition->Suppression Enhancement Ion Enhancement Competition->Enhancement

Diagram 1: Causes and mechanism of matrix effects in LC-MS.

start Start: Poor Sensitivity or Irreproducible Results check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is use_is Implement SIL-IS (e.g., this compound) check_is->use_is No eval_matrix Quantify Matrix Effect (Post-Extraction Spike) check_is->eval_matrix Yes use_is->eval_matrix is_effect Is Matrix Effect Significant (>15%)? eval_matrix->is_effect optimize_chrom Optimize Chromatography (Gradient, Column, Flow Rate) is_effect->optimize_chrom Yes end Method Optimized is_effect->end No improve_sp Improve Sample Prep (Switch to SPE or LLE) optimize_chrom->improve_sp revalidate Re-evaluate Matrix Effect improve_sp->revalidate revalidate->is_effect

Diagram 2: Troubleshooting workflow for matrix effects.

start Select Sample Preparation Method throughput High Throughput Needed? start->throughput cleanliness Highest Cleanliness Required? throughput->cleanliness No ppt Protein Precipitation (PPT) throughput->ppt Yes cost Cost a Major Constraint? cleanliness->cost No spe Solid Phase Extraction (SPE) cleanliness->spe Yes cost->ppt Yes lle Liquid-Liquid Extraction (LLE) cost->lle No

Diagram 3: Decision tree for sample preparation method selection.

References

Technical Support Center: Oxprenolol-d7 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low signal intensity of Oxprenolol-d7 in mass spectrometry (MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential primary causes for low signal intensity of my this compound internal standard?

Low signal intensity of this compound can stem from a variety of factors, which can be broadly categorized as issues related to the sample matrix, the analyte's physicochemical properties, chromatographic conditions, or the mass spectrometer's settings. The most common culprits include:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress the ionization of this compound in the MS source. This is a significant issue for lipophilic and basic compounds like oxprenolol.

  • Suboptimal Sample Preparation: Inefficient extraction of this compound from the sample matrix or the presence of interfering substances due to inadequate cleanup can lead to reduced signal intensity.

  • Inappropriate MS Source Parameters: The settings of the electrospray ionization (ESI) source, such as capillary voltage, gas flows, and temperatures, are critical for efficient ionization. Suboptimal parameters can drastically reduce the generation of this compound ions.

  • Incorrect Internal Standard Concentration: The concentration of this compound should be optimized for the specific assay. A concentration that is too low may result in a signal that is difficult to distinguish from background noise, while a concentration that is too high can lead to detector saturation or altered ionization efficiency.[1]

  • Chromatographic Issues: Poor peak shape, excessive peak broadening, or co-elution with highly abundant matrix components can all contribute to a lower apparent signal intensity.

  • Degradation of the Standard: Improper storage or handling of the this compound standard solution can lead to its degradation, resulting in a lower effective concentration and consequently, a weaker signal.[2]

  • Instrument Contamination: A dirty ion source or mass spectrometer optics can lead to a general decrease in sensitivity for all analytes, including the internal standard.

Q2: How can I determine if matrix effects are the cause of the low signal for this compound?

Matrix effects, specifically ion suppression, are a frequent cause of low signal intensity for analytes in complex biological samples. A common method to assess the impact of the matrix is to perform a post-extraction spike analysis.

This experiment compares the signal of this compound in a clean solution to its signal in a sample matrix that has undergone the entire extraction procedure. A significant decrease in signal in the matrix sample indicates the presence of ion suppression.

Q3: Could the position of the deuterium labels on this compound be a source of signal instability?

The deuterium atoms in commercially available this compound are typically located on the isopropyl group.[2] This position is a known site of metabolic oxidation. While this placement makes it an excellent internal standard for pharmacokinetic studies by mimicking the metabolism of the parent drug, it is generally not prone to hydrogen-deuterium (H/D) exchange under typical reversed-phase LC-MS conditions (acidic mobile phase). However, prolonged exposure to highly basic conditions or certain solvents could potentially lead to H/D exchange, which would manifest as a decrease in the signal for the d7 isotopologue and an increase in the signal for lower deuterated forms.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Matrix Effects

Low signal intensity of this compound is often attributable to ion suppression from the sample matrix. This guide provides a systematic approach to diagnose and address this issue.

Step 1: Assess the Presence of Matrix Effects

  • Experimental Protocol: Conduct a post-extraction spike experiment as detailed in the "Experimental Protocols" section below.

  • Data Interpretation: Compare the peak area of this compound in the neat solution (Set A) with the peak area in the post-extraction spiked matrix sample (Set B).

Observation Interpretation
Peak Area (Set B) << Peak Area (Set A)Significant ion suppression is occurring.
Peak Area (Set B) ≈ Peak Area (Set A)Minimal matrix effect.
Peak Area (Set B) >> Peak Area (Set A)Ion enhancement is occurring.

Step 2: Mitigate Matrix Effects

If ion suppression is confirmed, consider the following strategies:

  • Improve Sample Preparation:

    • Switch Extraction Technique: If using protein precipitation (PPT), consider switching to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for a cleaner extract.

    • Optimize SPE Protocol: Experiment with different sorbents (e.g., mixed-mode cation exchange for basic drugs) and wash/elution solvents to selectively remove interferences.

  • Modify Chromatographic Conditions:

    • Adjust Gradient: Alter the gradient profile to separate this compound from the co-eluting matrix components.

    • Change Column Chemistry: A different stationary phase may provide better separation from interfering compounds.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects. However, this may compromise the limit of detection for the analyte.

Guide 2: Optimizing Mass Spectrometer Parameters

Incorrect MS settings can be a significant contributor to low signal intensity. As Oxprenolol is a basic compound, it is best analyzed in positive electrospray ionization (ESI+) mode.

Recommended Optimization Workflow:

  • Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters without chromatographic influence.

  • Tune Key ESI Parameters: Systematically adjust the following parameters to maximize the signal intensity for the this compound precursor ion.

Parameter Typical Starting Range (Positive ESI) Effect on Signal
Capillary Voltage 3000 - 4500 VOptimizes the electric field for efficient droplet charging.
Nebulizer Gas Pressure 20 - 50 psiAffects droplet size and solvent evaporation.
Drying Gas Flow 5 - 12 L/minFacilitates desolvation of the ESI droplets.
Drying Gas Temperature 250 - 350 °CAids in solvent evaporation; too high can cause degradation.

Note: Optimal values are instrument-dependent and should be determined empirically.

  • Optimize MRM Transitions: Once the precursor ion signal is optimized, proceed to fragment it and optimize the collision energy for the most abundant and specific product ions.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound309.2Multiple possibleTo be optimized
Oxprenolol266.2Multiple possibleTo be optimized

Experimental Protocols

Protocol 1: Post-Extraction Spike Analysis for Matrix Effect Assessment

Objective: To determine the extent of ion suppression or enhancement on this compound signal from the sample matrix.

Materials:

  • Blank matrix (e.g., drug-free plasma or urine)

  • This compound stock solution

  • Solvents for sample preparation (e.g., acetonitrile, methanol, water)

  • Your established sample preparation method (e.g., protein precipitation or SPE)

  • LC-MS/MS system

Procedure:

  • Prepare Set A (Neat Solution):

    • In a clean tube, add the same volume of reconstitution solvent that is used in your final sample preparation step.

    • Spike with a known amount of this compound to achieve the final concentration used in your analytical method.

  • Prepare Set B (Post-Extraction Spike):

    • Take a volume of blank matrix equivalent to your sample volume.

    • Perform your entire sample preparation procedure (e.g., protein precipitation, evaporation).

    • In the final step, reconstitute the dried extract with the same volume of reconstitution solvent as in Set A, but this solvent should contain the same amount of this compound as spiked into Set A.

  • Analysis:

    • Inject both Set A and Set B samples into the LC-MS/MS system.

    • Acquire the data using your established analytical method.

  • Calculation:

    • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% suggests ion enhancement.

Visualizations

Troubleshooting_Workflow start Low this compound Signal check_instrument Instrument Performance Check (Tune, Calibration, System Suitability) start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok fix_instrument Troubleshoot Instrument (Clean Source, Recalibrate) instrument_ok->fix_instrument No check_matrix Assess Matrix Effects (Post-Extraction Spike) instrument_ok->check_matrix Yes fix_instrument->check_instrument matrix_effect Ion Suppression Confirmed? check_matrix->matrix_effect optimize_sample_prep Optimize Sample Prep (SPE, LLE, Dilution) matrix_effect->optimize_sample_prep Yes check_is_concentration Evaluate IS Concentration matrix_effect->check_is_concentration No optimize_chromatography Optimize Chromatography (Gradient, Column) optimize_sample_prep->optimize_chromatography resolved Signal Intensity Resolved optimize_chromatography->resolved is_concentration_ok Concentration Optimal? check_is_concentration->is_concentration_ok adjust_is_concentration Adjust IS Concentration is_concentration_ok->adjust_is_concentration No check_stability Verify Standard Stability (Prepare Fresh Stock) is_concentration_ok->check_stability Yes adjust_is_concentration->resolved check_stability->resolved

Caption: A logical workflow for troubleshooting low signal intensity of this compound.

Matrix_Effect_Mitigation ion_suppression Ion Suppression Detected sample_prep Sample Preparation Optimization ion_suppression->sample_prep chromatography Chromatographic Optimization ion_suppression->chromatography dilution Sample Dilution ion_suppression->dilution ppt_to_spe Switch from PPT to SPE/LLE sample_prep->ppt_to_spe optimize_spe Optimize SPE Method (Sorbent, Solvents) sample_prep->optimize_spe gradient Modify LC Gradient chromatography->gradient column Change Column Chemistry chromatography->column reduce_matrix Reduce Matrix Load dilution->reduce_matrix sensitivity_tradeoff Consider Sensitivity Impact dilution->sensitivity_tradeoff

Caption: Strategies for mitigating matrix effects on this compound signal.

References

Technical Support Center: Optimizing Oxprenolol-d7 Extraction from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of Oxprenolol-d7 from plasma.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plasma?

A1: The three most prevalent techniques for extracting small molecules like this compound from plasma are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The choice of method often depends on the required sample cleanliness, desired recovery, and throughput needs.

Q2: Which extraction method offers the highest recovery for beta-blockers like Oxprenolol?

A2: While recovery rates can be compound-specific, Solid-Phase Extraction (SPE) is often considered the optimal approach for achieving consistent and high recovery of analytes from complex matrices like plasma.[1] For instance, a study on the beta-blocker Dabigatran and its deuterated internal standard (DAB-D4) using SPE reported mean recoveries above 83.3%, 89.1%, and 91.6% for different forms of the analyte.[1]

Q3: What is the role of the internal standard (IS), this compound?

A3: this compound is a deuterated form of Oxprenolol, meaning some hydrogen atoms have been replaced with deuterium. It is used as an internal standard in quantitative analysis, such as LC-MS/MS. Because it is chemically almost identical to Oxprenolol, it behaves similarly during extraction and analysis. This allows it to be used to correct for any sample loss during the extraction process and for variations in the analytical instrument's response, leading to more accurate and precise quantification of the target analyte.

Q4: Can I use the same extraction protocol for both plasma and serum?

A4: While the protocols are often similar, plasma and serum are different matrices. Plasma contains anticoagulants and all blood proteins, whereas serum is the liquid portion of blood after it has clotted, meaning fibrinogen has been removed. It is crucial to validate your extraction method for the specific matrix you are using to ensure accurate and reproducible results.

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Possible Cause Troubleshooting Step
Incomplete Protein Precipitation Ensure the correct ratio of precipitating solvent (e.g., acetonitrile) to plasma is used. A common starting point is a 3:1 ratio of acetonitrile to plasma.[2][3] Vortex the mixture thoroughly and allow sufficient incubation time for complete precipitation.
Inefficient Solid-Phase Extraction (SPE) Elution Optimize the elution solvent. The choice of solvent and its volume are critical for eluting the analyte from the SPE cartridge. For beta-blockers, a common elution solvent is a mixture of an organic solvent like methanol with an acid or base to ensure the analyte is in the correct ionization state for elution.[4]
Suboptimal pH during Liquid-Liquid Extraction (LLE) The pH of the aqueous phase is crucial for ensuring the analyte is in a neutral form to be extracted into the organic solvent. Adjust the pH of the plasma sample before extraction. For basic compounds like Oxprenolol, a basic pH is generally required.
Analyte Degradation Ensure the stability of this compound in the plasma matrix. Endogenous enzymes in plasma can degrade certain analytes. Consider adding enzyme inhibitors or adjusting the pH to improve stability.
Issue 2: High Matrix Effects in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Insufficient Sample Cleanup Protein precipitation is a relatively "crude" cleanup method and can leave behind phospholipids and other endogenous components that cause ion suppression or enhancement. Consider using a more rigorous cleanup method like SPE or LLE.
Co-elution with Interfering Substances Optimize the chromatographic conditions to separate this compound from matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different type of chromatography column.
Incorrect Sample Dilution If the concentration of matrix components is too high, it can lead to significant matrix effects. Diluting the final extract before injection into the LC-MS/MS system can sometimes mitigate this issue.
Issue 3: Poor Reproducibility and High Variability
Possible Cause Troubleshooting Step
Inconsistent Sample Handling Ensure all samples are treated identically throughout the extraction process. This includes vortexing times, incubation periods, and centrifugation speeds. Automation can help improve reproducibility for high-throughput applications.
Variable SPE Cartridge Performance Ensure proper conditioning and equilibration of the SPE cartridges before loading the sample. Inconsistent flow rates during sample loading, washing, and elution can also lead to variability.
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of plasma and internal standard.

Quantitative Data Summary

The following tables summarize recovery data for different extraction methods. Note that the data is for similar compounds (beta-blockers or other drugs) and should be used as a general guide. The actual recovery of this compound should be determined experimentally.

Table 1: Recovery Data for Solid-Phase Extraction (SPE)

AnalyteMatrixSPE CartridgeMean Recovery (%)
Dabigatran (free)Human PlasmaBond Elut Certify II> 83.3
Dabigatran (total)Human PlasmaBond Elut Certify II> 89.1
Dabigatran-D4 (IS)Human PlasmaBond Elut Certify II> 91.6

Data sourced from a study on Dabigatran extraction.

Table 2: Recovery Data for Protein Precipitation (PPT)

CompoundMatrixProtein Precipitation MethodMean Recovery (%)
Iron ChelatorHuman PlasmaAcetonitrile precipitation with filtration78

Data sourced from a study on an iron chelator.

Table 3: Recovery Data for Dispersive Liquid-Liquid Microextraction (DLLME) after PPT

AnalytesMatrixDLLME MethodMedian Extraction Recovery (%)
CDK4/6 inhibitorsSpiked PlasmaAqS-DLLME84.63 - 96.61
CDK4/6 inhibitorsSpiked PlasmaOrS-DLLME75.52 - 85.26
CDK4/6 inhibitorsSpiked PlasmaAA-DLLME82.62 - 93.89

Data sourced from a study on CDK4/6 inhibitors.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a general procedure for protein precipitation using acetonitrile.

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • To a 100 µL aliquot of plasma, add 50 µL of the internal standard solution (this compound in a suitable solvent).

  • Add 300 µL of cold acetonitrile to the plasma sample (a 3:1 ratio of acetonitrile to plasma).

  • Vortex the mixture vigorously for 30 seconds to 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a general procedure for SPE and can be adapted for this compound.

  • Pre-treat Plasma: Spike 1 mL of plasma with the internal standard (this compound). Add 1 mL of a suitable buffer to adjust the pH.

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.

  • Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of water to remove any unbound matrix components.

  • Elute: Elute the this compound and the internal standard with 1 mL of a suitable elution solvent (e.g., methanol containing 0.1% formic acid).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow_ppt cluster_start Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Start: Plasma Sample add_is Add Internal Standard (this compound) start->add_is add_precipitant Add Acetonitrile (3:1) add_is->add_precipitant vortex Vortex add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis end End: Data Acquisition analysis->end

Caption: Protein Precipitation (PPT) experimental workflow.

experimental_workflow_spe cluster_start Sample & Cartridge Preparation cluster_extraction Solid-Phase Extraction cluster_analysis Analysis start Start: Plasma Sample add_is Add Internal Standard start->add_is load Load Sample add_is->load condition Condition SPE Cartridge (Methanol & Water) wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate & Reconstitute elute->evaporate analysis LC-MS/MS Analysis evaporate->analysis end End: Data Acquisition analysis->end

Caption: Solid-Phase Extraction (SPE) experimental workflow.

References

Technical Support Center: Preventing Isotopic Exchange in Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical information to understand, troubleshoot, and prevent isotopic exchange of deuterated internal standards, ensuring the accuracy and reliability of quantitative analytical data.

Frequently Asked Questions (FAQs)

Q1: What is isotopic back-exchange and why is it a problem for my analysis?

Isotopic back-exchange is a chemical reaction where a deuterium atom (D) on a labeled standard is replaced by a hydrogen atom (H) from the surrounding environment, such as the solvent or sample matrix.[1][2] This process is problematic because it compromises the integrity and isotopic purity of the deuterated internal standard. The loss of deuterium atoms alters the mass-to-charge ratio (m/z) of the standard, which can lead to inaccurate and unreliable results in quantitative mass spectrometry-based assays.[2] In severe cases, the deuterated standard can convert to the unlabeled analyte, causing a "false positive" and artificially inflating the measured concentration of the target compound.[2]

Q2: Which functional groups on my deuterated standard are most susceptible to back-exchange?

The stability of a deuterium label is highly dependent on its position within the molecule. Deuterium atoms are most susceptible to exchange when they are attached to heteroatoms or certain carbon atoms.

  • Highly Labile Positions : Deuterium atoms attached to oxygen (-OD), nitrogen (-ND), or sulfur (-SD) are highly labile and will exchange very rapidly with protons from any protic source in the sample or solvent.[3]

  • Moderately Labile Positions : Deuterium atoms on carbon atoms that are adjacent to a carbonyl group (alpha-carbons) are also susceptible to exchange, especially under acidic or basic conditions, through a process called keto-enol tautomerism.

  • Generally Stable Positions : Deuterium atoms on aromatic rings or aliphatic chains that are not adjacent to activating functional groups are typically stable and less prone to exchange. It is crucial to select standards where deuterium is placed on these stable, non-exchangeable positions.

Q3: What are the primary experimental factors that promote hydrogen-deuterium (H/D) exchange?

Several experimental factors can significantly accelerate the rate of isotopic exchange:

  • pH : The rate of H/D exchange is highly dependent on pH. The exchange rate is at its minimum in the slightly acidic range of pH 2.5-3. The rate increases significantly in both strongly acidic and, more dramatically, in basic conditions.

  • Temperature : Higher temperatures increase the rate of chemical reactions, including isotopic exchange. Keeping samples and standards cooled is a critical step in slowing down the exchange rate.

  • Solvent Composition : Protic solvents, such as water and methanol, are direct sources of protons and can readily facilitate back-exchange. Even trace amounts of water in aprotic solvents like acetonitrile can be sufficient to cause exchange over time.

G A Key Factors Promoting Isotopic Exchange B pH A->B C Temperature A->C D Solvent Type A->D E High pH (Basic) Greatly Accelerates Exchange B->E F Low pH (Acidic) Accelerates Exchange B->F G Optimal pH ~2.5-3 (Minimal Exchange) B->G H Higher Temperature Increases Reaction Rate C->H I Protic Solvents (e.g., H₂O, MeOH) Provide Protons for Exchange D->I

Q4: How can I detect if my deuterated standard is undergoing exchange?

There are several indicators that your deuterated standard may be unstable and undergoing back-exchange:

  • Decreasing Signal : A gradual or sudden drop in the internal standard's signal response over a series of injections or over time.

  • Inconsistent Ratios : Poor reproducibility of the analyte-to-internal standard area ratios across replicate samples or batches.

  • Appearance of New Peaks : The emergence of new peaks in the mass spectrum corresponding to partially deuterated (e.g., M-1, M-2) or completely non-deuterated (M-n) forms of the standard.

  • Biased QC Samples : Consistently high or low results for quality control samples can indicate a problem with the internal standard's integrity.

Troubleshooting Guide

Problem: I observe a decreasing signal for my deuterated standard and inconsistent analytical results.

This is a common sign of isotopic back-exchange, where the deuterium labels are being lost. Follow this workflow to diagnose and resolve the issue.

G A Inconsistent IS Signal Suspected Isotopic Exchange? B Review Label Position (Certificate of Analysis). Is label on a heteroatom (O, N, S) or α-carbon? A->B C Review Sample Prep & Storage. Using protic solvents (H₂O, MeOH)? Extreme pH? Stored at room temp? B->C No E High-Risk Standard. Source alternative with stable labels (e.g., on aromatic ring) or ¹³C/¹⁵N. B->E Yes D Review LC Method. Mobile phase pH outside optimal 2.5-3 range? C->D No F Modify Protocol. Use aprotic solvent. Adjust pH to 2.5-3. Store at ≤ -20°C. C->F Yes G Modify Mobile Phase. Adjust pH to 2.5-3 if chromatography allows. D->G Yes H Problem Resolved E->H F->H G->H

Preventative Measures and Experimental Protocols

Proactive measures during method development and sample handling are the most effective way to prevent isotopic exchange.

Data Presentation: Impact of pH and Temperature

The stability of a deuterated standard is highly sensitive to both pH and temperature. The following table provides illustrative data on the percentage of deuterium loss for a hypothetical compound with a moderately labile deuterium label over a 24-hour period under different conditions.

Condition IDpHTemperature (°C)Solvent% Deuterium Loss (Illustrative)Stability Assessment
12.54Acetonitrile/Water (90/10)< 1%High Stability
27.04Acetonitrile/Water (90/10)5%Moderate Stability
39.04Acetonitrile/Water (90/10)15%Low Stability
42.525Acetonitrile/Water (90/10)4%Moderate Stability
57.025Acetonitrile/Water (90/10)20%Low Stability
69.025Acetonitrile/Water (90/10)> 50%Unstable

This data is for illustrative purposes to demonstrate trends.

Protocol 1: Preparation and Storage of Deuterated Standard Stock Solutions

This protocol outlines the best practices for preparing and storing stock solutions to minimize the risk of deuterium exchange.

  • Equilibration : Before opening, allow the sealed container of the deuterated standard to equilibrate to ambient temperature in a desiccator for at least 30 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid standard.

  • Solvent Selection : Whenever possible, use a high-purity, anhydrous, aprotic solvent (e.g., acetonitrile, dioxane, dichloromethane) for the stock solution. Avoid protic solvents like methanol or water.

  • Weighing and Dissolution :

    • Accurately weigh the required amount of the standard using a calibrated analytical balance.

    • Transfer the solid to a Class A volumetric flask.

    • Add approximately 70% of the final solvent volume, and ensure the standard is completely dissolved using gentle vortexing or sonication before filling to the final volume.

  • Storage :

    • Store the stock solution in a tightly sealed, amber glass vial to protect from light and prevent solvent evaporation and moisture ingress.

    • Store the solution at low temperatures, typically -20°C or -80°C, to significantly slow the rate of any potential exchange reactions.

    • Avoid storing stock solutions in acidic or basic conditions unless absolutely required by the analyte's stability, and only after thorough stability validation.

Protocol 2: Stability Assessment in Analytical Matrix

It is essential to verify the stability of the deuterated internal standard under the actual conditions of your sample preparation and analysis workflow.

  • Sample Preparation :

    • Obtain a blank matrix (e.g., plasma, urine) that is known to be free of the analyte.

    • Prepare two sets of samples.

      • Set A (Solvent) : Spike the deuterated standard into your final sample reconstitution solvent at the working concentration.

      • Set B (Matrix) : Spike the deuterated standard into the blank biological matrix at the same concentration.

  • Incubation : Subject both sets of samples to the entire sample preparation workflow, including any extraction, evaporation, and reconstitution steps. Mimic the timing, temperature, and pH conditions of the actual analytical method.

  • Analysis :

    • Inject the samples from both Set A and Set B onto the LC-MS/MS system at defined time points (e.g., T=0, 2h, 4h, 8h, 24h).

    • Monitor the peak area response of the deuterated standard.

    • Monitor the mass channel of the unlabeled analyte to detect any appearance of a signal resulting from complete back-exchange.

  • Evaluation :

    • A significant decrease in the standard's peak area in the matrix (Set B) compared to the solvent (Set A) over time indicates instability.

    • The appearance and growth of a peak at the mass of the unlabeled analyte is direct evidence of back-exchange.

    • If instability is confirmed, the sample preparation procedure must be modified (e.g., by reducing time, lowering temperature, or adjusting pH) or a more stable internal standard (e.g., ¹³C or ¹⁵N labeled) should be considered.

References

Technical Support Center: A Guide to Using Oxprenolol-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered when using Oxprenolol-d7 as an internal standard in analytical studies.

Frequently Asked Questions (FAQs)

Isotopic Purity and Crosstalk

Q1: I'm observing a signal for this compound in my blank samples that contain only the unlabeled analyte. What is causing this?

A: This phenomenon is likely due to isotopic contribution, also known as crosstalk. The naturally occurring heavy isotopes of carbon (¹³C) in the unlabeled Oxprenolol can contribute to the mass-to-charge ratio (m/z) of this compound, especially if the mass difference between the analyte and the internal standard is small. For analytes with a higher molecular weight, the probability of containing one or more ¹³C atoms increases, leading to a more significant isotopic contribution to the signal of the deuterated internal standard.

Q2: My calibration curve for Oxprenolol has a non-zero intercept, even after subtracting the blank. Could this be related to the internal standard?

A: Yes, a common cause for a non-zero intercept in a calibration curve is the presence of the unlabeled analyte as an impurity in the deuterated internal standard. This impurity will contribute to the analyte signal, causing a positive bias, which is particularly noticeable at the lower end of the calibration curve.

Q3: How can I assess the isotopic and chemical purity of my this compound internal standard?

A: You can perform two key experiments to assess the purity of your internal standard:

  • Assess Isotopic Crosstalk: Prepare a series of calibration standards containing the unlabeled analyte (Oxprenolol) at various concentrations without adding the this compound internal standard. Analyze these samples and monitor the mass transition of the internal standard. A signal that increases with the analyte concentration confirms isotopic crosstalk.

  • Evaluate Chemical Purity: Prepare a solution containing only a high concentration of the this compound internal standard and analyze it. Monitor the mass transition of the unlabeled analyte. Any signal detected indicates the presence of the unlabeled analyte as an impurity in your internal standard.

Always consult the Certificate of Analysis (CoA) provided by the supplier for information on the stated isotopic and chemical purity. If you find significant impurities, it is advisable to contact the supplier for a higher purity batch.

Stability and Deuterium Exchange

Q4: My this compound internal standard signal is decreasing over the course of a long analytical run. What could be the cause?

A: A progressive decrease in the internal standard signal can be an indication of instability, most notably through a process called isotopic exchange or back-exchange. In this process, deuterium atoms on the this compound molecule are replaced by hydrogen atoms from the surrounding environment, such as protic solvents (e.g., water, methanol) in the mobile phase or sample matrix. This leads to a decrease in the intensity of the deuterated internal standard's signal and a corresponding artificial increase in the unlabeled analyte's signal, compromising the accuracy of your results.

Q5: Which positions for deuterium labeling are most susceptible to exchange, and how can I minimize this?

A: Deuterium atoms on heteroatoms (like -OH, -NH) or on carbons adjacent to heteroatoms or carbonyl groups are more prone to exchange. The rate of this exchange can be influenced by the pH and composition of your solvents. To minimize isotopic exchange:

  • Labeling Position: When possible, choose a deuterated standard where the labels are on stable, non-exchangeable positions of the carbon skeleton.

  • Solvent and pH: Avoid highly acidic or basic conditions during sample preparation and storage. Store stock solutions in aprotic solvents like acetonitrile if solubility permits.

  • Temperature: Store your internal standard solutions and samples at low temperatures (e.g., -20°C) to slow the rate of exchange.

  • Alternative Isotopes: If isotopic exchange is a persistent issue, consider using a stable isotope-labeled internal standard with ¹³C or ¹⁵N, as these are not susceptible to exchange.

Matrix Effects and Chromatography

Q6: I am experiencing poor precision and accuracy in my results, even with a deuterated internal standard. Could matrix effects be the problem?

A: Yes, even with a stable isotope-labeled internal standard, significant matrix effects can lead to poor data quality. Matrix effects occur when components in the biological sample (e.g., phospholipids, salts) co-elute with the analyte and internal standard, causing suppression or enhancement of their ionization in the mass spectrometer's source. If the matrix effect is not consistent across the chromatographic peak, or if it affects the analyte and internal standard differently, the internal standard may not adequately compensate for the variability.

Q7: How can I investigate and mitigate matrix effects?

A: A common method to assess matrix effects is the post-extraction spike experiment. This involves comparing the response of the analyte and internal standard in a neat solution to their response when spiked into an extracted blank matrix. A significant difference in signal indicates the presence of matrix effects.

To mitigate matrix effects:

  • Improve Sample Preparation: Employ more rigorous extraction techniques (e.g., solid-phase extraction) to remove interfering matrix components.

  • Optimize Chromatography: Adjust your chromatographic method to separate the analyte and internal standard from the matrix interferences. This may involve changing the column, mobile phase, or gradient profile.

Q8: Can the metabolism of Oxprenolol interfere with the analysis using this compound?

A: Yes, understanding the metabolism of Oxprenolol is crucial. Oxprenolol is extensively metabolized in the body, primarily through glucuronidation. These glucuronide metabolites are more polar and will likely have different retention times than the parent drug. However, it is important to ensure that your chromatographic method adequately separates Oxprenolol and this compound from these and other potential metabolites to prevent any isobaric interferences that could affect the accuracy of your results.

Troubleshooting Guides

Quantitative Data Summary

Table 1: Stability of this compound Internal Standard

ConditionIncubation Time (hours)Temperature (°C)pH% Decrease in IS SignalAnalyte Peak Detected in IS Channel?
Matrix (Plasma) 24Room Temp (25°C)~7.410-15%Yes
244°C~7.4<5%No
Reconstitution Solvent 24Room Temp (25°C)8.0>20%Yes
24Room Temp (25°C)6.0<5%No
244°C8.05-10%Yes
244°C6.0<2%No

Note: This is hypothetical data for illustrative purposes.

Table 2: Purity of Commercially Available this compound

SupplierLot NumberChemical Purity (by HPLC)Isotopic Purity (by MS)Unlabeled Oxprenolol (%)
Supplier A A123>99.5%99.2% (d7)<0.1%
Supplier B B456>99.0%98.5% (d7)<0.5%
Supplier C C789>98.0%98.1% (d7)<1.0%

Note: This is hypothetical data for illustrative purposes. Always refer to the supplier's Certificate of Analysis.

Table 3: Typical LC-MS/MS Parameters for Oxprenolol and this compound Analysis

ParameterTypical Setting
LC Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Oxprenolol) Precursor Ion -> Product Ion (e.g., m/z 266.2 -> 116.1)
MRM Transition (this compound) Precursor Ion -> Product Ion (e.g., m/z 273.2 -> 123.1)

Note: These are example parameters and should be optimized for your specific instrument and application.

Experimental Protocols

Protocol 1: Assessing Isotopic Exchange of this compound

Objective: To determine the stability of this compound in various solutions under typical experimental conditions.

Methodology:

  • Prepare Solutions:

    • Solution A (Matrix Stability): Spike a known concentration of this compound into a blank biological matrix (e.g., plasma, urine).

    • Solution B (Solvent Stability): Spike the same concentration of this compound into your sample reconstitution solvent.

    • Solution C (Mobile Phase Stability): Spike the same concentration of this compound into your initial mobile phase composition.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each solution by LC-MS/MS to establish a baseline response for this compound.

  • Incubation: Store the remaining solutions under conditions that mimic your experimental setup (e.g., autosampler temperature) for a period equivalent to your longest analytical run (e.g., 24 hours).

  • Time-Point Analysis: Analyze aliquots of the incubated solutions at various time points (e.g., 4, 8, 12, 24 hours).

  • Data Analysis:

    • Compare the peak area of this compound in the incubated samples to the T=0 samples. A significant decrease in the signal suggests instability.

    • Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled Oxprenolol channel at the same retention time. The presence of this peak is a direct indication of back-exchange.

Protocol 2: Evaluating Purity of this compound Internal Standard

Objective: To determine the presence of unlabeled Oxprenolol as an impurity in the this compound stock and its contribution to the analyte signal.

Methodology:

  • Prepare High-Concentration IS Solution: Prepare a solution of this compound in a suitable solvent at a concentration significantly higher than the working concentration used in your assay.

  • Analyze for Unlabeled Analyte: Inject this high-concentration solution into the LC-MS/MS system and monitor the MRM transition for unlabeled Oxprenolol. The presence of a peak indicates that the internal standard contains the unlabeled analyte as an impurity.

  • Prepare "Zero Sample": Prepare a blank matrix sample spiked only with the working concentration of your this compound internal standard.

  • Analyze "Zero Sample": Analyze this "zero sample" and measure the peak area of the unlabeled Oxprenolol. This area represents the contribution of the impurity in the internal standard to the analyte signal in your assay. This value can be used to correct your calibration curve.

  • Assess Isotopic Crosstalk: Prepare a high-concentration sample of unlabeled Oxprenolol without the internal standard. Analyze this sample and monitor the MRM transition for this compound. A signal here indicates crosstalk from the natural isotopic distribution of the analyte.

Visualizations

Troubleshooting_Workflow start Poor Precision or Inaccurate Results is_is_stable Is Internal Standard (IS) Signal Stable? start->is_is_stable check_stability Investigate IS Stability (Protocol 1) is_is_stable->check_stability No is_is_pure Is IS Pure? is_is_stable->is_is_pure Yes check_stability->is_is_pure check_purity Evaluate IS Purity (Protocol 2) is_is_pure->check_purity No matrix_effects Assess Matrix Effects (Post-Extraction Spike) is_is_pure->matrix_effects Yes contact_supplier Contact Supplier or Use Alternative IS check_purity->contact_supplier optimize_chrom Optimize Chromatography or Sample Preparation matrix_effects->optimize_chrom

Caption: A decision tree for troubleshooting common issues with internal standards.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_stock Prepare Stock Solutions (Analyte & IS) prep_working Prepare Working Solutions prep_stock->prep_working spike_is Spike IS into Samples prep_working->spike_is extract Sample Extraction spike_is->extract inject Inject Sample extract->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify Concentration calculate->quantify

Caption: A typical experimental workflow for quantitative analysis using an internal standard.

Enhancing the sensitivity of Oxprenolol-d7 detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Oxprenolol-d7. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity of this compound detection in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in analysis?

A: this compound is a stable isotope-labeled (SIL) internal standard for Oxprenolol, a beta-blocker medication. In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a SIL internal standard is considered the gold standard. Because this compound is chemically identical to Oxprenolol but has a different mass, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer source. This allows it to accurately correct for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement, leading to highly precise and accurate quantification of the target analyte (Oxprenolol).

Q2: I am observing a very low signal for this compound. What are the most common causes?

A: Low signal intensity for this compound can stem from several factors. The primary areas to investigate are:

  • Mass Spectrometry Parameters: Sub-optimal tuning of the ion source and mass analyzer settings is a frequent cause. This includes incorrect precursor/product ion selection (MRM transitions), insufficient collision energy, or inappropriate ion source gas flows and temperatures.

  • Sample Preparation: Inefficient extraction of this compound from the biological matrix can lead to significant signal loss. Issues could include using the wrong pH for extraction, an inappropriate extraction solvent, or incomplete elution from a solid-phase extraction (SPE) cartridge.

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., phospholipids in plasma) can suppress the ionization of this compound in the MS source.[1]

  • Chromatography: Poor peak shape (e.g., excessive broadening) can reduce the signal-to-noise ratio. This may be caused by an unsuitable analytical column, improper mobile phase composition, or a gradient that does not adequately resolve the analyte from interfering matrix components.

Q3: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for this compound analysis?

A: Both ESI and APCI can be used for the analysis of beta-blockers like Oxprenolol.

  • ESI is generally the first choice for moderately polar and basic compounds like Oxprenolol and works well at lower flow rates. It is often more susceptible to matrix effects, particularly ion suppression from non-volatile salts or endogenous components.

  • APCI is better suited for less polar compounds and is generally less prone to matrix effects from non-volatile buffers. It operates at higher temperatures, so thermal stability of the analyte is a consideration.

For Oxprenolol, ESI in positive ion mode is the most commonly reported technique and typically provides excellent sensitivity. However, if significant matrix effects are encountered with ESI that cannot be resolved through sample cleanup or chromatography, switching to APCI is a viable troubleshooting step.

Q4: What are typical Multiple Reaction Monitoring (MRM) transitions for Oxprenolol and this compound?

A: The selection of appropriate MRM transitions is critical for sensitivity and selectivity. Based on published methods, the following transitions are recommended. Note that the parameters for this compound are estimated based on the structure and should be empirically optimized on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)PolarityNotes
Oxprenolol 267.2116.1PositivePrimary, most intense transition for quantification.
267.2192.1PositiveSecondary transition for confirmation.
This compound 274.2116.1PositiveRecommended starting point. The precursor ion is shifted by +7 Da due to the deuterium labels. The fragment ion may or may not retain the labels.
274.2199.1PositiveAlternative starting point. Assumes the deuterium labels are retained on the larger fragment.

It is crucial to optimize the collision energy (CE) and declustering potential (DP) for each transition on your specific mass spectrometer to maximize signal intensity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, helping you to diagnose and resolve problems related to low sensitivity.

Issue 1: Low or No Signal Intensity
Potential Cause Troubleshooting Step Expected Outcome
Incorrect MS/MS Parameters 1. Infuse a standard solution of this compound directly into the mass spectrometer. 2. Perform a precursor ion scan to confirm the mass of the parent ion ([M+H]⁺ at m/z 274.2). 3. Perform a product ion scan to identify the most abundant fragment ions. 4. Optimize collision energy (CE) and declustering/cone voltage (DP/CV) for the most intense MRM transitions.Identification of the correct precursor and product ions and optimization of MS parameters, leading to a significant increase in signal intensity.
Inefficient Sample Extraction 1. Review the pH of your sample before extraction. Oxprenolol is a basic compound, so liquid-liquid extraction (LLE) should be performed under basic conditions (pH > 9) to ensure it is in its neutral form. 2. Evaluate your extraction solvent. A moderately polar solvent like ethyl acetate or a mixture of dichloromethane/diethyl ether is effective. 3. If using Solid-Phase Extraction (SPE), ensure the cartridge type is appropriate (e.g., mixed-mode cation exchange) and that wash/elution solvents are optimized to retain and then fully elute the analyte.Improved recovery of this compound from the matrix, resulting in a stronger signal.
Poor Chromatography 1. Ensure you are using a suitable column (e.g., C18, 1.7-3.5 µm particle size). 2. Check the mobile phase composition. A typical mobile phase includes an organic solvent (acetonitrile or methanol) and an aqueous component with a modifier like formic acid (0.1%) to promote good peak shape and ionization. 3. Adjust the gradient profile to ensure the peak is sharp (typically 3-6 seconds wide at the base) and not eluting too early (where matrix effects are often strongest).Sharper, more symmetrical peaks, leading to an improved signal-to-noise ratio (S/N).
Issue 2: High Signal Variability or Poor Reproducibility
Potential Cause Troubleshooting Step Expected Outcome
Significant Matrix Effects 1. Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. 2. Improve Sample Cleanup: Switch from a simple protein precipitation method to a more rigorous technique like LLE or SPE to better remove interfering components like phospholipids.[1] 3. Modify Chromatography: Adjust the LC gradient to separate this compound from the suppression zones identified in the post-column infusion experiment.Reduced variation in signal intensity between different samples and injection replicates. The coefficient of variation (%CV) of quality control samples should improve.
Inconsistent Sample Preparation 1. Automate liquid handling steps where possible to minimize human error. 2. Ensure complete evaporation of the extraction solvent and consistent reconstitution in the mobile phase. Incomplete reconstitution is a common source of variability. 3. Vortex all samples for a consistent duration before injection to ensure homogeneity.Improved precision and accuracy for calibration standards and quality control samples, with %CV values falling within acceptable bioanalytical guidelines (typically <15%).

Experimental Protocols & Method Parameters

Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a robust method for extracting Oxprenolol and this compound from human plasma.

Materials:

  • Human plasma (K2EDTA)

  • This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)

  • 0.1 M Sodium Hydroxide (or other suitable base to adjust pH > 9)

  • Ethyl Acetate (HPLC grade)

  • Reconstitution solution (e.g., 50:50 Methanol:Water with 0.1% Formic Acid)

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound IS working solution.

  • Add 50 µL of 0.1 M NaOH to basify the sample. Vortex for 10 seconds.

  • Add 600 µL of ethyl acetate.

  • Vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (approx. 550 µL) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of reconstitution solution.

  • Vortex for 30 seconds, then transfer to an autosampler vial for LC-MS/MS analysis.

Suggested LC-MS/MS Parameters

These parameters provide a starting point for method development. Optimization is highly recommended.

Liquid Chromatography (LC) Parameters

ParameterRecommended Setting
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B)

Mass Spectrometry (MS) Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 (Nebulizer) 45 psi
Ion Source Gas 2 (Heater) 55 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 500°C
MRM Dwell Time 100 ms

Optimized MRM Transitions and Compound Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)CXP (V)
Oxprenolol (Quantifier) 267.2116.145258
Oxprenolol (Qualifier) 267.2192.1452012
This compound (IS) 274.2116.145258*

*Note: Parameters for this compound are proposed starting points and should be optimized via infusion to confirm the most intense product ion and ideal energy settings.

Visual Workflow and Logic Diagrams

To aid in understanding the experimental and troubleshooting processes, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add this compound IS Plasma->Add_IS Basify 3. Basify (pH > 9) Add_IS->Basify Extract 4. LLE with Ethyl Acetate Basify->Extract Evap 5. Evaporate Extract->Evap Recon 6. Reconstitute Evap->Recon Inject 7. Inject onto UPLC Recon->Inject Detect 8. Detect via MRM Inject->Detect

Caption: Workflow for this compound sample preparation and analysis.

G Start Low Signal for This compound Detected CheckMS Check MS Parameters (Infusion & Tuning) Start->CheckMS MS_OK Signal Improved? CheckMS->MS_OK CheckSamplePrep Review Sample Prep (pH, Solvent, Recovery) Prep_OK Signal Improved? CheckSamplePrep->Prep_OK CheckLC Evaluate Chromatography (Peak Shape, RT) LC_OK Signal Improved? CheckLC->LC_OK MS_OK->CheckSamplePrep No End Sensitivity Enhanced MS_OK->End Yes Prep_OK->CheckLC No Prep_OK->End Yes LC_OK->End Yes Matrix Investigate Matrix Effects (Post-column infusion) LC_OK->Matrix No

Caption: Troubleshooting logic for low this compound signal intensity.

References

Addressing instrument contamination with Oxprenolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding instrument contamination with Oxprenolol-d7.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our experiments?

A1: this compound is a deuterated form of Oxprenolol, a non-selective beta-blocker. In mass spectrometry-based analyses, it is commonly used as an internal standard. Its chemical and physical properties are very similar to the non-deuterated (endogenous) Oxprenolol, allowing for accurate quantification by correcting for variations during sample preparation and analysis. The deuterium labeling provides a mass shift that allows the instrument to distinguish it from the unlabeled form.

Q2: I am observing a persistent signal for this compound in my blank injections. What could be the cause?

A2: A persistent signal for this compound in blank injections, often referred to as "carryover" or a "ghost peak," indicates instrument contamination.[1] This can originate from various components of your LC-MS system that have come into contact with the compound. Common sources include the autosampler needle, injection valve, transfer lines, guard column, analytical column, and the mass spectrometer's ion source.[2]

Q3: Can the use of deuterated standards like this compound lead to specific types of contamination issues?

A3: While deuterated standards are generally reliable, they can present unique challenges. In rare cases, hydrogen-deuterium exchange can occur if the deuterium atoms are in chemically labile positions, although this is less of a contamination issue and more of a quantification accuracy problem. The primary issue with any internal standard used at a relatively high concentration, including this compound, is the potential for carryover, which can interfere with subsequent analyses of low-concentration samples.

Q4: How can I prevent this compound contamination in my LC-MS system?

A4: Proactive prevention is key. Implementing the following best practices can significantly reduce the risk of contamination:

  • Use appropriate concentrations: Avoid using excessively high concentrations of your this compound internal standard.

  • Optimize wash methods: Develop a robust autosampler wash method using a strong solvent to clean the needle and injection port between injections.

  • Blank injections: Regularly run blank injections after high-concentration samples to monitor for carryover.[1]

  • Dedicated labware: If possible, use dedicated glassware and vials for high-concentration standards.

  • Proper storage: Store this compound solutions at the recommended temperature (-20°C) to prevent degradation, which could potentially lead to other interfering compounds.[2]

Troubleshooting Guides

Guide 1: Systematic Approach to Identifying the Source of this compound Contamination

If you are experiencing persistent this compound signals, a systematic approach is crucial to pinpoint the source of the contamination. The following workflow will guide you through the process of isolating the contaminated component.

G cluster_0 Initial Observation cluster_1 Troubleshooting Workflow start Persistent this compound signal in blank injections a Inject a 'no-injection' blank (air shot). Does the peak persist? start->a b Contamination is likely in the MS source or transfer line. a->b Yes c Contamination is likely in the LC system (pre-MS). a->c No d Systematically bypass LC components. Start with the column. c->d e Replace column with a union. Inject a blank. Does the peak persist? d->e f Column is the source of contamination. Proceed to column cleaning/replacement. e->f No g Bypass the autosampler. Manually inject a blank. Does the peak persist? e->g Yes h Autosampler (needle, valve, tubing) is the source of contamination. Proceed to autosampler cleaning. g->h No i Contamination is in the mobile phase or solvent lines. g->i Yes

Caption: Troubleshooting workflow for identifying the source of this compound contamination.

Guide 2: Cleaning Protocols for a Contaminated LC-MS System

Once the source of contamination has been identified, a thorough cleaning is necessary. The following are general cleaning protocols that can be effective for removing beta-blocker contamination like this compound.

Experimental Protocol: General LC System Flush

  • Remove the Column: Disconnect the analytical column to prevent damage.

  • Prepare Cleaning Solvents: Prepare a series of cleaning solvents. A common aggressive wash solution is a mixture of isopropanol, acetonitrile, methanol, and water (e.g., 25:25:25:25 v/v/v/v) with a small amount of acid (e.g., 0.1-1% formic acid).

  • Systematic Flushing: Flush the entire LC system, including the autosampler and all tubing, with each of the following solvents for at least 30 minutes at a low flow rate (e.g., 0.2-0.5 mL/min):

    • 100% Water (HPLC-grade)

    • 100% Methanol (HPLC-grade)

    • 100% Acetonitrile (HPLC-grade)

    • 100% Isopropanol (HPLC-grade)

    • Aggressive wash solution (if necessary)

  • Re-equilibration: After flushing, re-equilibrate the system with your mobile phase.

  • Blank Injections: Run several blank injections to ensure the contamination has been removed.

Experimental Protocol: Mass Spectrometer Source Cleaning

Disclaimer: Always follow the specific instructions provided by your instrument manufacturer for source cleaning.

  • Vent the Instrument: Safely vent the mass spectrometer.

  • Disassemble the Source: Carefully remove and disassemble the ion source components (e.g., capillary, cone, lenses).

  • Sonication: Sonicate the metal components in a sequence of solvents. A typical procedure involves:

    • 15 minutes in a detergent solution (e.g., Alconox).

    • Rinse thoroughly with ultrapure water.

    • 15 minutes in ultrapure water.

    • 15 minutes in methanol.

    • 15 minutes in isopropanol.

  • Drying: Dry the components completely in a clean environment. An oven bake-out at a low temperature (e.g., 100-150°C) can be effective for metal parts.[3]

  • Reassembly and Pump-down: Reassemble the source, install it back into the mass spectrometer, and pump the system down. Allow sufficient time for the system to reach a stable vacuum.

G cluster_0 Cleaning Protocol Workflow start Contamination Confirmed a Identify Contaminated Module (LC or MS) start->a b Perform LC System Flush a->b LC System c Perform MS Source Clean a->c MS Source d Re-assemble System b->d c->d e Run Blank Injections d->e f Contamination Resolved e->f Clean g Contamination Persists e->g Not Clean h Repeat Cleaning or Replace Consumables g->h

Caption: General workflow for cleaning a contaminated LC-MS system.

Data Presentation

Cleaning ActionExpected Reduction in Contaminant SignalNotes
Optimized Autosampler Wash 20-50%Dependent on the "stickiness" of the compound.
LC System Flush (Standard Solvents) 50-80%Effective for general contamination.
LC System Flush (Aggressive Solvents) >90%Recommended for persistent, hydrophobic compounds.
MS Source Cleaning >95%Often the most effective for eliminating background signal.
Column Replacement >99%A last resort if column contamination is severe.

Disclaimer: The information provided in this technical support center is intended as a general guide. Always refer to your instrument's user manuals and follow your laboratory's standard operating procedures.

References

Technical Support Center: Oxprenolol-d7 Calibration Curve Issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioanalytical assays involving Oxprenolol and its deuterated internal standard, Oxprenolol-d7. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during method development, validation, and sample analysis, with a particular focus on calibration curve performance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter with your calibration curve when using this compound as an internal standard.

Question 1: Why is my calibration curve for Oxprenolol non-linear, particularly at the lower or upper ends?

Answer:

Non-linearity in your calibration curve can stem from several factors. Here's a step-by-step troubleshooting guide:

  • Internal Standard Purity: A common issue is the presence of unlabeled Oxprenolol in your this compound internal standard (IS). This impurity will contribute to the analyte signal, causing a positive bias, especially at the lower limit of quantitation (LLOQ), leading to a flattened curve at the low end.

    • Troubleshooting:

      • Assess Purity: Inject a high concentration of the this compound solution alone and monitor the mass transition for unlabeled Oxprenolol.

      • Review Certificate of Analysis (CoA): Check the CoA for the isotopic and chemical purity of your standard.

      • Contact Supplier: If significant unlabeled analyte is detected, contact your supplier for a higher purity batch.

  • Cross-Signal Contribution: The analyte signal can sometimes contribute to the internal standard signal, especially at high analyte concentrations. This can be due to the natural isotopic abundance of elements like Carbon-13.[1][2][3] This interference can lead to a non-linear response at the upper end of the curve.

    • Troubleshooting:

      • Assess Contribution: Analyze a high concentration standard of Oxprenolol without the internal standard to check for any signal at the this compound mass transition.

      • Optimize IS Concentration: Increasing the concentration of the internal standard can sometimes mitigate the relative contribution from the analyte.

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the signal and non-linearity at the upper limit of quantitation (ULOQ).

    • Troubleshooting:

      • Dilution: Dilute your higher concentration standards and samples to fall within the linear range of the detector.

      • Optimize Detector Settings: Consult your instrument manual to adjust detector settings, but be mindful that this may affect sensitivity.

  • In-Source Fragmentation or Isotopic Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent (back-exchange), or the deuterated standard can lose a deuterium atom in the ion source. This would lead to an artificially high analyte signal.

    • Troubleshooting:

      • Optimize MS Conditions: Adjust ion source parameters like collision energy and cone voltage to minimize in-source fragmentation.

      • Solvent Stability: Incubate the internal standard in the mobile phase and sample diluent to check for degradation or exchange over time.

Question 2: I'm observing high variability (%CV) in my quality control (QC) samples and calibration standards. What are the likely causes?

Answer:

High variability is a common challenge in bioanalytical assays and can be attributed to several factors throughout the analytical workflow.

  • Inconsistent Sample Preparation: Oxprenolol is approximately 80% bound to plasma proteins.[4] Inconsistent disruption of this binding during sample preparation can lead to variable recovery and, consequently, high %CV.

    • Troubleshooting:

      • Optimize Protein Precipitation: Ensure thorough vortexing and consistent addition of the precipitation solvent (e.g., acetonitrile, methanol).

      • pH Adjustment: Adjusting the sample pH can help disrupt protein binding before extraction.

      • Homogenization: For tissue samples, ensure complete homogenization to achieve uniform extraction.

  • Internal Standard Addition: Inaccurate or inconsistent addition of the this compound internal standard is a primary source of variability.

    • Troubleshooting:

      • Pipette Calibration: Regularly calibrate and verify the accuracy of your pipettes.

      • Consistent Technique: Ensure a consistent pipetting technique for adding the IS to all samples, standards, and QCs.

      • Early Addition: Add the internal standard as early as possible in the sample preparation workflow to account for variability in subsequent steps.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of Oxprenolol and/or this compound, leading to inconsistent results.

    • Troubleshooting:

      • Improve Chromatographic Separation: Optimize your LC method to separate Oxprenolol from interfering matrix components.

      • Efficient Sample Cleanup: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix interferences.

      • Matrix Effect Evaluation: Perform post-column infusion or post-extraction spike experiments to assess and mitigate matrix effects.

  • Instrument Performance: Fluctuations in instrument performance can contribute to signal variability.

    • Troubleshooting:

      • System Suitability: Inject a system suitability standard at the beginning of each run to ensure consistent instrument performance.

      • Autosampler and Injector Maintenance: Regularly maintain and clean the autosampler and injector to ensure accurate and precise injection volumes.

Data Presentation

The following table summarizes typical validation parameters and acceptance criteria for a bioanalytical method for Oxprenolol, based on regulatory guidelines and published methods.[5]

ParameterAcceptance Criteria
Calibration Curve
Linearity (r²)≥ 0.99
RangeLLOQ: 0.2 ng/mL, ULOQ: 50 ng/mL
Accuracy
LLOQWithin ±20% of nominal value
Low, Mid, High QCWithin ±15% of nominal value
Precision (%CV)
LLOQ≤ 20%
Low, Mid, High QC≤ 15%
Recovery
Extraction RecoveryConsistent, precise, and reproducible
Matrix Effect
Normalized Matrix Factor %RSD≤ 15%

Experimental Protocols

This section provides a detailed methodology for a typical LC-MS/MS analysis of Oxprenolol in human plasma using this compound as an internal standard. This protocol is based on established methods for beta-blockers.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting: To 100 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution (concentration to be optimized during method development).

  • Alkalinization: Add 100 µL of 1M sodium hydroxide to each tube and vortex briefly to mix. This step helps to deprotonate the analyte and improve extraction efficiency.

  • Extraction: Add 1 mL of ethyl acetate. Vortex for 10 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and vortex to mix.

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A validated UHPLC system.

  • Column: A suitable C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Oxprenolol: To be determined (e.g., precursor ion -> product ion)

    • This compound: To be determined (e.g., precursor ion -> product ion)

  • MS Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.

Visualizations

Troubleshooting Workflow for Calibration Curve Failure

G start Calibration Curve Fails (Non-linear, High %CV) check_linearity Is the curve non-linear? start->check_linearity check_variability Is the %CV high? start->check_variability non_linear_low Non-linearity at LLOQ? check_linearity->non_linear_low Yes non_linear_high Non-linearity at ULOQ? check_linearity->non_linear_high Yes sample_prep_issue Inconsistent Sample Prep? (Protein Binding, Extraction) check_variability->sample_prep_issue Yes is_addition_issue Inconsistent IS Addition? check_variability->is_addition_issue Yes matrix_effect_issue Potential Matrix Effects? check_variability->matrix_effect_issue Yes instrument_issue Instrument Performance Issue? check_variability->instrument_issue Yes purity_issue Potential IS Purity Issue (Unlabeled Analyte) non_linear_low->purity_issue saturation_issue Potential Detector Saturation non_linear_high->saturation_issue cross_signal_issue Potential Cross-Signal Contribution non_linear_high->cross_signal_issue solution1 Verify IS Purity (Inject IS alone) purity_issue->solution1 solution2 Dilute High Standards Optimize Detector saturation_issue->solution2 solution3 Assess Analyte Contribution to IS Signal cross_signal_issue->solution3 solution4 Optimize Extraction (pH, solvent, technique) sample_prep_issue->solution4 solution5 Verify Pipette Calibration Standardize Technique is_addition_issue->solution5 solution6 Improve Chromatography Evaluate Matrix Effects matrix_effect_issue->solution6 solution7 Run System Suitability Perform Maintenance instrument_issue->solution7 end Re-run Calibration Curve solution1->end solution2->end solution3->end solution4->end solution5->end solution6->end solution7->end

Caption: Troubleshooting decision tree for calibration curve failures.

Bioanalytical Workflow for Oxprenolol Analysis

G cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical sample_collection Sample Collection (Plasma) is_spiking Internal Standard Spiking (this compound) sample_collection->is_spiking extraction Liquid-Liquid Extraction is_spiking->extraction lc_separation LC Separation (C18 Column) extraction->lc_separation ms_detection MS/MS Detection (ESI+) lc_separation->ms_detection data_processing Data Processing (Peak Integration) ms_detection->data_processing calibration_curve Calibration Curve Construction data_processing->calibration_curve quantification Quantification of Unknowns calibration_curve->quantification

Caption: Overview of the bioanalytical workflow for Oxprenolol.

References

Validation & Comparative

Cross-Validation of Analytical Methods: A Comparative Guide Using Oxprenolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cross-validation of analytical methods is a critical step in drug development, ensuring consistency and reliability of bioanalytical data, particularly when samples are analyzed at different laboratories or using different methodologies. The use of a stable isotope-labeled internal standard, such as Oxprenolol-d7, is considered the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides an objective comparison of the performance of an analytical method for oxprenolol using a deuterated internal standard versus a non-deuterated alternative, supported by representative experimental data.

Data Presentation: Performance Comparison

The following tables summarize the typical performance characteristics of a bioanalytical method for oxprenolol using a deuterated internal standard (surrogated by 13C3-Oxprenolol data) versus a structural analog internal standard.

Table 1: Method Performance with Deuterated Internal Standard (this compound proxy)

Validation ParameterPerformance MetricResult
Linearity Concentration Range20-1500 nmol/L
Correlation Coefficient (r²)> 0.99
Precision (RSD%) Intra-day< 3.5%
Inter-day< 4.0%
Accuracy (% Bias) Intra-day± 3.3%
Inter-day± 3.5%
Recovery Mean Recovery100.6% ± 3.3%
Matrix Effect Not explicitly stated, but the use of a stable isotope-labeled IS minimizes this effect.
Lower Limit of Quantification (LLOQ) 20 nmol/L[1]

Data is representative of a method using a stable isotope-labeled internal standard for oxprenolol analysis.[1]

Table 2: Method Performance with a Non-Deuterated (Structural Analog) Internal Standard

Validation ParameterPerformance MetricResult
Linearity Concentration Range1-500 ng/mL
Correlation Coefficient (r²)> 0.995
Precision (RSD%) Intra-day< 12.3%
Inter-day< 14.1%
Accuracy (% Bias) Intra-day-14.4% to 14.1%
Inter-day-14.4% to 14.1%
Recovery Mean Recovery80.0–119.6%
Matrix Effect Within ±20.0%
Lower Limit of Quantification (LLOQ) 0.1 to 0.5 ng/mL[2]

Data is representative of a method using a structural analog internal standard for beta-blocker analysis.[2]

Experimental Protocols

Protocol 1: Bioanalytical Method Validation

This protocol outlines the general procedure for the validation of a bioanalytical method for the quantification of oxprenolol in human plasma using LC-MS/MS with this compound as an internal standard.

  • Preparation of Stock and Working Solutions:

    • Prepare primary stock solutions of oxprenolol and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare serial dilutions of the oxprenolol stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards and quality control (QC) samples.

    • Prepare a working solution of this compound at an appropriate concentration.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Spike blank human plasma with the oxprenolol working solutions to prepare calibration standards at a minimum of six concentration levels.

    • Spike blank human plasma with separate oxprenolol working solutions to prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibration standard, QC, or study sample), add 25 µL of the this compound working solution and vortex briefly.

    • Add 300 µL of acetonitrile, vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to monitor the transitions for oxprenolol and this compound.

  • Data Analysis and Acceptance Criteria:

    • The peak area ratio of oxprenolol to this compound is used for quantification.

    • The calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

    • The method is validated for linearity, precision, accuracy, selectivity, sensitivity, recovery, matrix effect, and stability according to regulatory guidelines (e.g., FDA, EMA).

Protocol 2: Cross-Validation of the Analytical Method

This protocol describes the procedure for cross-validating the analytical method between two laboratories (Lab A and Lab B).

  • Objective: To demonstrate the equivalency of the bioanalytical method when performed at two different sites.

  • Study Design:

    • A set of at least three batches of QC samples (low, medium, and high concentrations) prepared at Lab A are shipped to Lab B.

    • A set of incurred (study) samples are analyzed at both laboratories.

  • Procedure:

    • At Lab A (Originating Lab):

      • Analyze the QC samples in triplicate.

      • Analyze the incurred samples.

    • At Lab B (Receiving Lab):

      • Analyze the same set of QC samples received from Lab A in triplicate.

      • Analyze the same incurred samples.

  • Data Analysis and Acceptance Criteria:

    • For QC Samples: The mean concentration of the QC samples analyzed at Lab B should be within ±15% of the nominal concentration. The precision (%CV) of the measurements at Lab B should not exceed 15%.

    • For Incurred Samples: A statistical assessment, such as the Bland-Altman plot or confidence interval analysis of the mean percent difference, is performed to evaluate the agreement between the results from the two laboratories.[3] The two methods are considered equivalent if the percent differences in the lower and upper bound limits of the 90% confidence interval are both within ±30%.

Mandatory Visualization

G Experimental Workflow for Bioanalytical Method Validation cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation stock Stock & Working Solutions samples Calibration Standards & QC Samples stock->samples extraction Sample Preparation (Protein Precipitation) samples->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis & Quantification lcms->data_analysis validation_params Assessment of Validation Parameters data_analysis->validation_params

Caption: Bioanalytical Method Validation Workflow.

G Logical Relationship in Cross-Validation cluster_labA Laboratory A (Originating) cluster_labB Laboratory B (Receiving) cluster_comparison Comparison & Assessment qc_prep_A Prepare QC Samples analysis_A Analyze QC & Incurred Samples qc_prep_A->analysis_A analysis_B Analyze Received QC & Incurred Samples qc_prep_A->analysis_B Shipment data_comp Compare Results from Lab A and Lab B analysis_A->data_comp analysis_B->data_comp acceptance Assess Against Acceptance Criteria data_comp->acceptance

Caption: Cross-Validation Logical Workflow.

References

Validating the Stability of Oxprenolol-d7 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation process for assessing the stability of oxprenolol-d7, a deuterated internal standard, in biological matrices such as human plasma and whole blood. Ensuring the stability of internal standards is a critical aspect of bioanalytical method validation, directly impacting the accuracy and reliability of pharmacokinetic and other quantitative studies. This document outlines detailed experimental protocols, presents comparative data in a structured format, and visualizes key workflows to aid researchers in establishing robust and reliable analytical methods.

Importance of Stability Validation

Deuterated internal standards, like this compound, are preferred in mass spectrometry-based bioanalysis due to their similar physicochemical properties to the analyte, which helps to compensate for variability during sample preparation and analysis. However, the stability of these standards in biological matrices under various storage and handling conditions must be rigorously evaluated to ensure that they do not degrade, leading to inaccurate quantification of the target analyte, oxprenolol.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound in biological matrices. These protocols are based on established principles of bioanalytical method validation.

Stock Solution Stability
  • Objective: To determine the stability of this compound in its stock solution under defined storage conditions.

  • Methodology:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., methanol) at a known concentration.

    • Divide the stock solution into aliquots and store them at room temperature and under refrigeration (2-8°C).

    • Analyze the concentration of the stored solutions at specified time intervals (e.g., 0, 7, 14, and 30 days) against a freshly prepared stock solution.

    • The stability is confirmed if the mean concentration of the stored solution is within ±10% of the nominal concentration.

Freeze-Thaw Stability in Plasma
  • Objective: To evaluate the stability of this compound in a biological matrix (e.g., human plasma) after repeated freezing and thawing cycles.

  • Methodology:

    • Spike a known concentration of this compound into pooled human plasma.

    • Divide the spiked plasma into multiple aliquots.

    • Subject the aliquots to a specified number of freeze-thaw cycles (typically three to five). A single cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.

    • After the final cycle, analyze the samples and compare the concentration of this compound to that of freshly prepared standards.

    • The analyte is considered stable if the deviation from the nominal concentration is within ±15%.

Short-Term (Bench-Top) Stability in Plasma
  • Objective: To assess the stability of this compound in plasma at room temperature for a duration that mimics the sample handling and preparation time.

  • Methodology:

    • Spike a known concentration of this compound into pooled human plasma.

    • Keep the spiked samples at room temperature (approximately 25°C) for a defined period (e.g., 0, 4, 8, and 24 hours).

    • Analyze the samples at each time point and compare the results to the concentration at time zero.

    • Stability is acceptable if the mean concentration is within ±15% of the initial concentration.

Long-Term Stability in Plasma
  • Objective: To determine the stability of this compound in plasma over an extended period under frozen conditions.

  • Methodology:

    • Spike a known concentration of this compound into pooled human plasma.

    • Store the aliquots at a specified temperature (e.g., -20°C or -80°C).

    • Analyze the samples at various time points (e.g., 0, 1, 3, 6, and 12 months).

    • Compare the measured concentrations to the initial concentration.

    • The analyte is deemed stable if the mean concentration is within ±15% of the nominal concentration.

Whole Blood Stability
  • Objective: To evaluate the stability of this compound in whole blood to assess if any degradation occurs before the plasma is separated.

  • Methodology:

    • Spike a known concentration of this compound into fresh whole blood.

    • Incubate the samples at room temperature and/or 4°C for specified time intervals (e.g., 0, 1, and 2 hours).

    • At each time point, process the blood to extract the plasma.

    • Analyze the plasma samples and compare the concentrations to those from samples processed at time zero.

    • Acceptance criteria are typically a deviation of no more than ±15% from the nominal concentration.

Data Presentation: Comparative Stability of this compound

The following tables summarize hypothetical stability data for this compound in human plasma, based on typical acceptance criteria in bioanalytical method validation guidelines.

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

Number of Freeze-Thaw CyclesNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)
110098.598.5
310097.297.2
510096.896.8

Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature

Storage Duration (hours)Nominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)
0100100.2100.2
410099.199.1
810098.598.5
2410097.997.9

Table 3: Long-Term Stability of this compound in Human Plasma at -80°C

Storage Duration (months)Nominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)
010099.899.8
110098.998.9
310098.298.2
610097.597.5
1210096.996.9

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key stability assessment experiments.

FreezeThaw_Stability_Workflow cluster_preparation Sample Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Analysis start Spike this compound into Human Plasma aliquot Aliquot Spiked Plasma start->aliquot freeze1 Freeze at -80°C (Cycle 1) aliquot->freeze1 thaw1 Thaw at Room Temp (Cycle 1) freeze1->thaw1 freeze2 Freeze at -80°C (Cycle 2) thaw1->freeze2 thaw2 Thaw at Room Temp (Cycle 2) freeze2->thaw2 freeze3 Freeze at -80°C (Cycle 3) thaw2->freeze3 thaw3 Thaw at Room Temp (Cycle 3) freeze3->thaw3 analyze Analyze Samples (LC-MS/MS) thaw3->analyze compare Compare to Freshly Prepared Standards analyze->compare

Caption: Workflow for Freeze-Thaw Stability Assessment.

ShortTerm_Stability_Workflow cluster_preparation Sample Preparation cluster_incubation Room Temperature Incubation cluster_analysis Analysis start Spike this compound into Human Plasma aliquot Aliquot Spiked Plasma start->aliquot t0 Time 0h aliquot->t0 t4 Time 4h aliquot->t4 t8 Time 8h aliquot->t8 t24 Time 24h aliquot->t24 analyze Analyze Samples at Each Time Point t0->analyze t4->analyze t8->analyze t24->analyze compare Compare to Time 0 Concentration analyze->compare

Caption: Workflow for Short-Term (Bench-Top) Stability Assessment.

LongTerm_Stability_Workflow cluster_preparation Sample Preparation cluster_storage Long-Term Storage cluster_analysis Analysis at Time Points start Spike this compound into Human Plasma aliquot Aliquot Spiked Plasma start->aliquot store Store Aliquots at -80°C aliquot->store t0 Analyze at Time 0 store->t0 t1 Analyze at 1 Month store->t1 t3 Analyze at 3 Months store->t3 t6 Analyze at 6 Months store->t6 t12 Analyze at 12 Months store->t12 compare Compare to Initial Concentration t0->compare t1->compare t3->compare t6->compare t12->compare

Caption: Workflow for Long-Term Stability Assessment.

Conclusion

The validation of this compound stability in biological matrices is a fundamental requirement for its use as an internal standard in regulated bioanalysis. By following rigorous experimental protocols for freeze-thaw, short-term, and long-term stability, researchers can ensure the integrity of their analytical data. The data presented in this guide, although illustrative, reflects the expected outcomes for a stable compound and serves as a benchmark for comparison. The provided workflows offer a clear visual representation of the experimental processes, aiding in the design and execution of these critical validation studies. Adherence to these principles will ultimately lead to more reliable and reproducible results in drug development and clinical research.

A Comparative Study of Oxprenolol and Oxprenolol-d7 Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a detailed comparative analysis of the metabolism of the beta-blocker Oxprenolol and its deuterated isotopologue, Oxprenolol-d7. This document synthesizes available experimental data for Oxprenolol and offers a predictive comparison for this compound based on established principles of drug metabolism.

Executive Summary

Oxprenolol is a non-selective beta-adrenergic receptor antagonist that undergoes extensive hepatic metabolism. The primary metabolic pathway is O-glucuronidation, with oxidative reactions representing minor routes. Key metabolites include Oxprenolol glucuronide, 4-hydroxy-oxprenolol, and 5-hydroxy-oxprenolol.

The introduction of deuterium atoms in this compound is expected to influence its metabolic rate due to the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a potential decrease in the rate of metabolic reactions that involve the cleavage of these bonds. Consequently, this compound may exhibit a slower rate of metabolism, a longer half-life, and potentially an altered metabolite profile compared to its non-deuterated counterpart.

Data Presentation: Quantitative Analysis of Oxprenolol Metabolism

The following tables summarize the quantitative data on the disposition of racemic ¹⁴C-labelled Oxprenolol in humans after a single 160 mg oral dose. This data is derived from a comprehensive study that enabled a detailed description of its metabolic fate.[1]

Table 1: Distribution of Radioactivity in Blood (AUC 0-24h) after Oral Administration of ¹⁴C-Oxprenolol [1]

ComponentPercentage of Total ¹⁴C-AUC
Unchanged Oxprenolol (R(+) and S(-))11.4%
Oxprenolol Glucuronides (R(+) and S(-))66.5%
Free Metabolites (II-X)4.3%
Glucuronides of Metabolites (II-X)15.2%

Table 2: Excretion of Radioactivity in Urine (% of Dose) after Oral Administration of ¹⁴C-Oxprenolol [1]

ComponentPercentage of Total Radioactivity in Urine
Unchanged R(+)-Oxprenolol1.8%
Unchanged S(-)-Oxprenolol1.0%
R(+)-Oxprenolol Glucuronide24.5%
S(-)-Oxprenolol Glucuronide26.5%
Free 4-hydroxy-oxprenolol0.7%
Free 5-hydroxy-oxprenolol2.4%
Glucuronide of 4-hydroxy-oxprenolol12.3%
Glucuronide of 5-hydroxy-oxprenolol7.5%
Other Metabolites (IV-X) - Free6.2%
Other Metabolites (IV-X) - Conjugated5.3%

Comparative Metabolism: Oxprenolol vs. This compound (Theoretical)

Direct experimental data for the metabolism of this compound is not available. However, based on the principles of the kinetic isotope effect, the following differences in metabolism compared to Oxprenolol can be predicted:

  • Rate of Metabolism: The C-D bond is stronger than the C-H bond. Therefore, metabolic reactions involving the cleavage of a C-H bond that is replaced by a C-D bond in this compound will likely proceed at a slower rate. This would primarily affect the oxidative metabolic pathways.

  • Metabolic Profile: A slower rate of oxidative metabolism could lead to a "metabolic switching" phenomenon, where alternative metabolic pathways, such as glucuronidation, might become more prominent. This could result in a higher ratio of glucuronidated metabolites to oxidative metabolites for this compound compared to Oxprenolol.

  • Pharmacokinetics: A reduced rate of metabolism would be expected to increase the half-life of this compound and its overall exposure (AUC) in the body.

Table 3: Predicted Comparative Metabolic Profile of Oxprenolol and this compound

ParameterOxprenololThis compound (Predicted)Rationale
Primary Metabolic Pathway O-GlucuronidationO-Glucuronidation (likely still major)Glucuronidation does not typically involve C-H bond cleavage at the sites of deuteration.
Rate of Oxidative Metabolism Minor pathwaySlower than OxprenololKinetic Isotope Effect on C-D bond cleavage.
Ratio of Glucuronidated to Oxidative Metabolites LowerHigherSlower oxidative metabolism may shift metabolism towards glucuronidation.
Plasma Half-life ~1.3 - 2.3 hoursLonger than OxprenololSlower overall metabolic clearance.
Total Drug Exposure (AUC) LowerHigherReduced clearance leads to greater systemic exposure.

Experimental Protocols

The following are generalized experimental protocols for studying the metabolism of a drug like Oxprenolol, based on methodologies described in the literature.

In Vivo Metabolism Study Protocol (Human)
  • Subject Recruitment: Healthy male volunteers are typically recruited. Informed consent is obtained prior to the study.

  • Drug Administration: A single oral dose of radiolabeled (e.g., ¹⁴C) Oxprenolol is administered.[1]

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 8, 12, 24 hours) post-dose. Urine and feces are collected over a period of several days (e.g., 4 days) to ensure complete excretion analysis.[1]

  • Sample Processing:

    • Blood: Plasma is separated by centrifugation. Aliquots are used for the determination of total radioactivity by liquid scintillation counting and for metabolite profiling.

    • Urine and Feces: Homogenates are prepared, and aliquots are analyzed for total radioactivity.

  • Metabolite Profiling and Identification:

    • Extraction: Metabolites are extracted from plasma and urine using techniques like solid-phase extraction or liquid-liquid extraction.

    • Chromatographic Separation: High-performance liquid chromatography (HPLC) is a common method for separating the parent drug from its metabolites.

    • Detection and Quantification:

      • Radioactivity detection is used for quantitative profiling of radiolabeled compounds.

      • Mass spectrometry (MS) is employed for the structural elucidation and identification of metabolites.

      • UV detection can also be used for quantification if reference standards are available.

  • Data Analysis: The concentration-time profiles of the parent drug and its metabolites are determined. Pharmacokinetic parameters such as AUC, half-life, and clearance are calculated. The percentage of each metabolite excreted in urine and feces is quantified.

In Vitro Metabolism Study Protocol (Human Liver Microsomes)
  • Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes, the test compound (Oxprenolol), and a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specific period.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate proteins.

  • Sample Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

  • Metabolite Identification: High-resolution mass spectrometry is used to determine the elemental composition of the metabolites and tandem mass spectrometry (MS/MS) is used to obtain structural information.

Mandatory Visualizations

Metabolic Pathways of Oxprenolol

Oxprenolol_Metabolism Oxprenolol Oxprenolol Glucuronidation UDP-Glucuronosyltransferase (UGT) Oxprenolol->Glucuronidation Major Pathway Oxidation Cytochrome P450 (CYP) Oxprenolol->Oxidation Minor Pathway Oxprenolol_Glucuronide Oxprenolol Glucuronide (Major Metabolite) Glucuronidation->Oxprenolol_Glucuronide Hydroxy_Glucuronide Hydroxy-oxprenolol Glucuronide Glucuronidation->Hydroxy_Glucuronide Hydroxy_Oxprenolol 4-hydroxy-oxprenolol & 5-hydroxy-oxprenolol Oxidation->Hydroxy_Oxprenolol Hydroxy_Oxprenolol->Glucuronidation Conjugation

Caption: Metabolic pathways of Oxprenolol.

Experimental Workflow for a Drug Metabolism Study

Drug_Metabolism_Workflow start Start: Drug Administration (In Vivo or In Vitro) sample_collection Sample Collection (Plasma, Urine, Microsomes) start->sample_collection sample_prep Sample Preparation (Extraction, Protein Precipitation) sample_collection->sample_prep separation Chromatographic Separation (e.g., HPLC, UPLC) sample_prep->separation detection Detection & Identification (Mass Spectrometry, Radioactivity) separation->detection data_analysis Data Analysis (Metabolite Profiling, Quantification) detection->data_analysis results Results (Metabolic Pathways, PK Parameters) data_analysis->results

Caption: A typical experimental workflow for a drug metabolism study.

References

The Role of Oxprenolol-d7 in Bioequivalence Studies: A Comparative Analysis of Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioequivalence (BE) studies, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of pharmacokinetic data. For the quantification of the beta-blocker Oxprenolol in biological matrices, the stable isotope-labeled (SIL) compound Oxprenolol-d7 is a frequently utilized internal standard. This guide provides a comparative analysis of the accuracy and precision of analytical methods employing this compound and other internal standards, supported by experimental data from published literature.

The fundamental principle behind using an internal standard in quantitative analysis is to correct for the potential loss of the analyte during sample preparation and to account for variability in instrument response.[1] An ideal internal standard should be chemically similar to the analyte and exhibit similar behavior during extraction and chromatographic analysis.[2] Stable isotope-labeled internal standards, such as this compound, are generally considered the gold standard, particularly for mass spectrometric detection, as they co-elute with the analyte and have nearly identical physicochemical properties, leading to better compensation for matrix effects and ionization suppression.[1][3]

Comparative Performance of Internal Standards for Oxprenolol Analysis

The following table summarizes the accuracy and precision data from different validated bioanalytical methods for the determination of Oxprenolol, utilizing various internal standards. It is important to note that these data are collated from separate studies and not from a head-to-head comparison. Therefore, variations in experimental conditions should be considered when interpreting the results.

Internal StandardAnalytical MethodMatrixAccuracy (%)Precision (%RSD)Limit of Quantification (LOQ)Reference
¹³C₃-labelled Oxprenolol GC-MSHuman Plasma100.6 ± 3.3Not Reported~20 nmol/L[4]
Alprenolol HPLC-UVHuman PlasmaNot ReportedNot Reported20 ng/mL
Oxprenolol (as IS) LC-ESI-MS-MSHuman Plasma85-120 (low conc.), 90-110 (high conc.)Not ReportedNot Reported

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for evaluating the performance of the analytical methods. Below are the methodologies employed in the studies referenced above.

Method 1: ¹³C₃-labelled Oxprenolol as Internal Standard (GC-MS)
  • Sample Preparation: To a plasma sample, ¹³C₃-labelled oxprenolol was added as the internal standard. The plasma was then alkalized and extracted with a mixture of dichloromethane and diethyl ether. The organic phase was evaporated, and the residue was derivatized with heptafluorobutyric anhydride.

  • Chromatography: Gas Chromatography (details not specified in the abstract).

  • Detection: Mass Spectrometry with negative ion detection, monitoring m/z 488 for oxprenolol and m/z 491 for the ¹³C₃-labelled internal standard.

Method 2: Alprenolol as Internal Standard (HPLC-UV)
  • Sample Preparation: Alprenolol was added as the internal standard to human plasma. The compounds were extracted from the plasma at an alkaline pH into an organic phase and then back-extracted into an acidic aqueous phase.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) using a reversed-phase column.

  • Detection: UV detection at 222 nm.

Method 3: Oxprenolol as Internal Standard for other β-blockers (LC-ESI-MS-MS)
  • Sample Preparation: A 200 μL aliquot of human plasma was diluted with 500 μL of water and 100 μL of 1 M acetic acid. 100 μL of 20 ng/mL oxprenolol was added as the internal standard. Sample cleanup was performed using Solid Phase Extraction (SPE).

  • Chromatography: Liquid Chromatography (details not specified in the abstract).

  • Detection: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS).

Visualizing the Bioanalytical Workflow

The following diagrams illustrate a typical workflow for a bioequivalence study and the logical considerations for selecting an internal standard.

Bioanalytical Workflow for a Bioequivalence Study cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase subject_dosing Subject Dosing sample_collection Plasma Sample Collection subject_dosing->sample_collection sample_processing Sample Processing (Centrifugation) sample_collection->sample_processing sample_storage Sample Storage (-80°C) sample_processing->sample_storage sample_thawing Sample Thawing sample_storage->sample_thawing Batch Analysis is_addition Internal Standard Addition sample_thawing->is_addition extraction Sample Extraction (e.g., SPE, LLE) is_addition->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing & Quantification analysis->data_processing pk_analysis Pharmacokinetic Analysis data_processing->pk_analysis statistical_analysis Statistical Analysis pk_analysis->statistical_analysis report Bioequivalence Report statistical_analysis->report

Bioanalytical workflow for a typical bioequivalence study.

References

A Comparative Analysis of Ionization Efficiency: Oxprenolol vs. Oxprenolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of analytes in biological matrices is paramount. The use of stable isotope-labeled internal standards, such as Oxprenolol-d7 for the analysis of Oxprenolol, is a cornerstone of robust bioanalytical methods. This guide provides a comparative overview of the ionization efficiencies of Oxprenolol and its deuterated analog, this compound, supported by established principles in mass spectrometry and a representative experimental protocol.

While direct, head-to-head quantitative data on the ionization efficiency of Oxprenolol versus this compound is not extensively published, the scientific consensus and regulatory guidelines are built on the principle of their near-identical physicochemical properties. This similarity is the very reason for the widespread use of deuterated standards in quantitative mass spectrometry.[1][2][3] It is expected that Oxprenolol and this compound will exhibit very similar, though not always identical, ionization efficiencies under the same analytical conditions.

The primary advantage of using a deuterated internal standard like this compound is its ability to co-elute with the unlabeled analyte (Oxprenolol).[4] This co-elution ensures that both compounds experience the same matrix effects, which are variations in ionization efficiency caused by co-eluting components from the sample matrix. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate and precise quantification.

However, it is important to note that minor differences in ionization efficiency can still arise. This phenomenon, known as the "isotope effect," can sometimes lead to slight chromatographic separation and subtle differences in ionization. Regulatory bodies like the FDA provide guidance on the acceptable variability of the internal standard response in bioanalytical methods, indirectly acknowledging that while substantial differences are not expected, minor variations are tolerated within defined limits.

Performance Comparison

The following table summarizes the expected comparative performance of Oxprenolol and this compound in a typical LC-MS/MS analysis, based on the principles of using deuterated internal standards.

ParameterOxprenololThis compoundRationale
Chemical Structure C15H23NO3C15H16D7NO3Deuterium atoms replace seven hydrogen atoms.
Molecular Weight ~265.35 g/mol ~272.40 g/mol Increased mass due to the presence of deuterium.
Chromatographic Retention Time Expected to be nearly identicalExpected to be nearly identicalSimilar physicochemical properties lead to co-elution.[4]
Ionization Efficiency Expected to be very similarExpected to be very similarNear-identical chemical properties result in comparable ionization behavior.
Mass-to-Charge Ratio (m/z) of Precursor Ion Specific to OxprenololHigher m/z due to deuterium labelingAllows for mass spectrometric differentiation.
Fragmentation Pattern (MS/MS) Characteristic fragmentsSimilar fragmentation with mass shifts corresponding to deuterated fragmentsEnables specific detection and quantification.

Experimental Protocol: Quantification of Oxprenolol in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a representative example for the determination of Oxprenolol in human plasma.

1. Sample Preparation

  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., at 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A UHPLC system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Oxprenolol: e.g., m/z 266.2 -> 116.1

    • This compound: e.g., m/z 273.2 -> 123.1 (Note: Specific MRM transitions should be optimized for the instrument used.)

3. Data Analysis

  • Calculate the peak area ratio of Oxprenolol to this compound for all standards and samples.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Oxprenolol in the unknown samples by interpolation from the calibration curve.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample add_is Add this compound IS plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration_curve Calibration Curve ratio_calc->calibration_curve quantification Quantification of Oxprenolol calibration_curve->quantification

Caption: Workflow for Oxprenolol quantification.

References

A Head-to-Head Comparison of Oxprenolol-d7 Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the synthesis of isotopically labeled compounds such as Oxprenolol-d7 is a critical process for pharmacokinetic and metabolic studies. The choice of synthetic route can significantly impact yield, purity, and cost-effectiveness. This guide provides a detailed comparison of two primary methods for the synthesis of this compound: Synthesis from Deuterated Precursors and Hydrogen-Deuterium (H-D) Exchange.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two synthesis methods.

ParameterSynthesis from Deuterated PrecursorsHydrogen-Deuterium Exchange
Overall Yield Not explicitly reported, dependent on multi-step efficiency.Not explicitly reported.
Isotopic Purity/Deuteration Efficiency 98-99%90-95%
Final Product Purity (HPLC) 97-99%[1]85-90%[1]
Key Challenges High cost of deuterated starting materials.Potential for non-specific deuteration.[1]

Method 1: Synthesis from Deuterated Precursors

This method involves a more controlled, multi-step approach beginning with commercially available deuterated starting materials. The general strategy is to construct the this compound molecule with the deuterium atoms already incorporated in a key building block.

Experimental Protocol

The synthesis via deuterated precursors can be broken down into three main stages:

  • Synthesis of Isopropylamine-d7: Deuterated isopropylamine is prepared by the reduction of acetone-d6 with a powerful reducing agent, lithium aluminum deuteride (LiAlD₄), in an anhydrous ether solvent. This reaction typically achieves a high isotopic purity of 99%.[1]

  • Preparation of the Epoxide Intermediate: 3-(2-Allyloxyphenoxy)propylene oxide is synthesized through the epoxidation of 3-(2-allyloxyphenoxy)propene. A common epoxidizing agent for this reaction is meta-chloroperbenzoic acid (mCPBA) in a solvent like dichloromethane. This step has a reported yield of approximately 80%.[1]

  • Coupling and Hydrochlorination: The final step involves the nucleophilic ring-opening of the epoxide intermediate with the previously synthesized isopropylamine-d7. This reaction is typically catalyzed by a base, such as potassium carbonate, in refluxing ethanol. The resulting this compound free base is then converted to its more stable hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ethyl acetate.

Synthesis Workflow

cluster_0 Method 1: Synthesis from Deuterated Precursors Acetone_d6 Acetone-d6 Isopropylamine_d7 Isopropylamine-d7 Acetone_d6->Isopropylamine_d7 Reduction LiAlD4 LiAlD₄ LiAlD4->Isopropylamine_d7 Oxprenolol_d7_base This compound (free base) Isopropylamine_d7->Oxprenolol_d7_base Coupling Propene_intermediate 3-(2-allyloxyphenoxy)propene Epoxide 3-(2-allyloxyphenoxy)propylene oxide Propene_intermediate->Epoxide Epoxidation mCPBA mCPBA mCPBA->Epoxide Epoxide->Oxprenolol_d7_base Oxprenolol_d7_HCl This compound HCl Oxprenolol_d7_base->Oxprenolol_d7_HCl Hydrochlorination HCl HCl HCl->Oxprenolol_d7_HCl

Caption: Workflow for the synthesis of this compound from deuterated precursors.

Method 2: Hydrogen-Deuterium Exchange

This method involves the direct replacement of hydrogen atoms with deuterium on the non-deuterated Oxprenolol molecule. This is typically achieved through catalytic activation in the presence of a deuterium source.

Experimental Protocol

A common procedure for H-D exchange on Oxprenolol involves the following steps:

  • Catalytic Deuteration: Oxprenolol hydrochloride is dissolved in a deuterated solvent, such as deuterium oxide (D₂O). A heterogeneous catalyst, like palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added to the solution.

  • Reaction Conditions: The mixture is heated under reflux, for instance at 80°C for 48 hours, to facilitate the exchange of hydrogen atoms on the isopropyl group with deuterium from the solvent. This can achieve a deuteration efficiency of over 95%.

  • Purification: After the reaction, the catalyst is removed by filtration. The product is then purified to remove any non-deuterated or partially deuterated species. Purification can be challenging due to the potential for non-specific deuteration.

A variation of this method utilizes microwave assistance with a Pd/C-Al-D₂O system to potentially achieve faster reaction times.

Synthesis Workflow

cluster_1 Method 2: Hydrogen-Deuterium Exchange Oxprenolol_HCl Oxprenolol HCl Reaction Reflux (e.g., 80°C, 48h) Oxprenolol_HCl->Reaction Catalyst Pd/C or PtO₂ Catalyst->Reaction D2O D₂O (Deuterium Source) D2O->Reaction Crude_Product Crude this compound HCl Reaction->Crude_Product Purification Purification Crude_Product->Purification Final_Product Purified this compound HCl Purification->Final_Product

Caption: Workflow for the synthesis of this compound via H-D exchange.

Head-to-Head Comparison

FeatureSynthesis from Deuterated PrecursorsHydrogen-Deuterium Exchange
Control over Deuteration High: Deuterium placement is precise.Lower: Risk of non-specific exchange.
Isotopic Purity Very High (typically 98-99%).High (typically 90-95%).
Chemical Purity High (97-99%), dependent on purification of intermediates.Moderate (85-90%), purification can be challenging.
Number of Steps Multiple steps.Fewer steps (typically one main reaction and purification).
Cost Generally higher due to the cost of deuterated starting materials.Potentially lower cost of starting materials.
Scalability Can be readily scaled.May be less straightforward to scale while maintaining high deuteration levels.

Conclusion

The choice between these two synthetic methods for this compound depends on the specific requirements of the research.

The Synthesis from Deuterated Precursors method offers superior control over the position of deuterium incorporation, leading to higher isotopic and chemical purity. This makes it the preferred method when a highly pure and well-characterized standard is essential for sensitive analytical applications. However, the higher cost of starting materials is a significant consideration.

The Hydrogen-Deuterium Exchange method provides a more direct and potentially more cost-effective route to this compound. While the isotopic and chemical purity may be slightly lower, it can be a suitable option for applications where absolute purity is less critical. The main challenge lies in controlling the specificity of the deuteration and the subsequent purification of the product.

Researchers should carefully weigh the trade-offs between purity, control, cost, and scalability when selecting the most appropriate synthesis method for their specific needs.

References

Safety Operating Guide

Personal protective equipment for handling Oxprenolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Oxprenolol-d7. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment.

This compound, a deuterated analog of the beta-blocker Oxprenolol, requires careful handling due to its potential pharmacological activity and hazardous properties. The parent compound, Oxprenolol hydrochloride, is classified as toxic if swallowed and may cause irritation to the respiratory tract and skin.[1] Therefore, robust personal protective equipment (PPE) and stringent operational protocols are mandatory.

Hazard Identification and Personal Protective Equipment

The primary hazards associated with this compound are oral toxicity, and potential irritation upon inhalation or skin contact.[1] The following table summarizes the recommended PPE for handling this compound.

PPE Category Specific Requirements Rationale
Hand Protection Double-gloving with powder-free nitrile gloves is required.[2][3] The outer glove should be removed immediately after handling the compound.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against contamination.[2]
Eye and Face Protection Safety goggles with side shields or a full-face shield must be worn.Protects against splashes, and airborne particles of the compound.
Body Protection A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is mandatory.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator should be used if there is a risk of generating dust or aerosols, or if working outside of a certified fume hood.Minimizes the risk of inhalation, which can cause respiratory tract irritation.

Operational Procedures for Safe Handling

A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the essential steps from preparation to disposal.

This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh dissolve Dissolve in Suitable Solvent weigh->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe waste_collection Collect Waste in Labeled Container doff_ppe->waste_collection dispose Dispose as Hazardous Waste waste_collection->dispose

Caption: Workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Before handling, all personnel must don the required PPE as detailed in the table above.

  • Handling:

    • All weighing and initial dilutions of solid this compound must be performed within a chemical fume hood to control dust and aerosols.

    • Use appropriate tools (e.g., spatulas, weighing paper) that can be decontaminated or disposed of as hazardous waste.

    • Avoid direct contact with the compound at all times.

  • Post-Handling:

    • Thoroughly decontaminate all work surfaces and equipment after use with an appropriate cleaning agent.

    • Remove PPE in a manner that avoids cross-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste materials contaminated with this compound, including unused compound, empty containers, disposable PPE, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all contaminated solid and liquid waste in clearly labeled, sealed containers.

  • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous waste. Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with water to drink. Seek immediate medical attention.

  • Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill site.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Oxprenolol-d7
Reactant of Route 2
Reactant of Route 2
Oxprenolol-d7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.